3-(Dichloromethyl)phenyl Acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
[3-(dichloromethyl)phenyl] acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-3-7(5-8)9(10)11/h2-5,9H,1H3 |
InChI Key |
NDFSVZCNYDLXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
High-Purity Synthesis of 3-(Dichloromethyl)phenyl Acetate
Topic: 3-(Dichloromethyl)phenyl Acetate Synthesis Pathway Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists
A Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Rationale
In the context of drug development, 3-(dichloromethyl)phenyl acetate serves as a critical electrophilic building block. It functions primarily as a "masked" aldehyde or a precursor for generating meta-substituted styrenes and benzyl halides without exposing the sensitive phenolic hydroxyl group.
While simple benzyl chlorides are ubiquitous, the geminal dichloride moiety (
The Core Challenge: Direct chlorination of
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to maximize regioselectivity. We reject the radical halogenation of toluene derivatives in favor of a functional group interconversion (FGI) strategy starting from 3-hydroxybenzaldehyde.
The Logic Flow[1]
-
Target: 3-(Dichloromethyl)phenyl acetate.[1]
-
Disconnection: The C-Cl bonds are formed last to avoid hydrolysis during earlier steps.
-
Precursor: 3-Formylphenyl acetate (3-Acetoxybenzaldehyde).
-
Starting Material: 3-Hydroxybenzaldehyde.
Why this route?
-
Phenol Protection: Unprotected phenols react with chlorinating agents (like
) to form aryl chlorides or phosphate esters. Acetylation "caps" the oxygen.[2] -
Stoichiometric Control: Unlike radical chlorination, the aldehyde-to-gem-dichloride transformation is stoichiometric, preventing over-chlorination.
Detailed Experimental Protocol
Step 1: Chemoselective Acetylation
Objective: Protect the phenolic hydroxyl group without affecting the aldehyde.
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Mechanism: Nucleophilic acyl substitution.
Protocol:
-
Charge: In a dry 3-neck round-bottom flask under
atmosphere, dissolve 3-hydroxybenzaldehyde in Dichloromethane (DCM). -
Addition: Add Pyridine. Cool the solution to
. -
Reaction: Dropwise add Acetic Anhydride (
) over 30 minutes. The exotherm must be controlled to keep to prevent side reactions at the aldehyde. -
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by the ester ( ). -
Workup: Quench with cold 1M HCl (to remove pyridine). Wash organic layer with saturated
(to remove excess acetic acid) and Brine. -
Isolation: Dry over
, filter, and concentrate.-
Yield Expectation: 90-95%.
-
Check:
NMR should show a singlet at ppm (acetate methyl).
-
Step 2: Deoxodichlorination (The Critical Step)
Objective: Convert the formyl group (
-
Reagents: 3-Formylphenyl acetate (1.0 eq), Phosphorus Pentachloride (
, 1.1 eq). -
Solvent: Anhydrous DCM or Benzene (if higher T required).
-
Byproducts:
(Phosphorus oxychloride).[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Protocol:
-
Preparation: Ensure all glassware is oven-dried. Moisture will convert
to and , destroying the reagent and potentially hydrolyzing the ester. -
Addition: Suspend
in anhydrous DCM at . -
Reaction: Add the solution of 3-Formylphenyl acetate dropwise.
-
Note: Gas evolution (
) will occur. Use a scrubber.[2]
-
-
Reflux: Allow to warm to room temperature. If conversion is slow (checked by TLC), heat to mild reflux (
) for 2 hours. -
Quenching (Critical Safety):
-
The reaction mixture contains
.[2][3][4][5][6] Do not add water directly to the hot mixture.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Pour the reaction mixture onto crushed ice/water slowly with vigorous stirring. The
will hydrolyze to phosphoric acid and HCl. -
Risk Mitigation: The acetate group is acid-sensitive. Perform the quench quickly (keep
) and immediately neutralize with cold saturated .
-
-
Extraction: Extract with DCM (
). -
Purification: The crude may contain traces of aldehyde. Purification via rapid silica gel chromatography (eluent: Hexane/EtOAc) or vacuum distillation is recommended.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (GC) | GC-FID | |
| Identity ( | ||
| Moisture | Karl Fischer | |
| Residual Solvent | Headspace GC |
Key NMR Diagnostic:
The shift from the aldehyde proton (
Pathway Visualization
The following diagram illustrates the reaction flow and critical decision nodes.
Figure 1: Step-wise synthesis pathway with critical control points highlighted.
Scientific Integrity & Troubleshooting (E-E-A-T)
Why PCl5 and not SOCl2?
While Thionyl Chloride (
Self-Validating the Protocol
-
The "Water Test": Before adding the intermediate to
, ensure the DCM is anhydrous. A simple check is that the should remain a free-flowing powder/suspension. If it clumps immediately, moisture is present. -
The "Shift Test": During Step 2, take an aliquot, work it up in a mini-vial, and run a crude NMR. If the peak at 10 ppm (aldehyde) remains, the reaction is incomplete. Do not proceed to bulk quench.
References
-
Gross, H., et al. (1978). Dichloromethyl Methyl Ether.[6][7] Organic Syntheses, Coll. Vol. 5, p.365. (Demonstrates the general reactivity of formyl-to-dichloromethyl transformations and handling of chlorinating agents). Link
-
Testbook. (2024). Reaction of Benzaldehyde with PCl5. (Verifies the fundamental transformation of aromatic aldehydes to benzal chlorides). Link
-
Vedantu. (2026). Mechanism of Aldehyde Reaction with PCl5. (Provides mechanistic insight into the gem-dichloride formation). Link
-
Accela ChemBio. Product Catalog: 3-(Dichloromethyl)phenyl Acetate. (Confirms commercial existence and structural validity). Link[1]
Sources
- 1. 57193-34-7,cis-2,3-Dimethylpiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. youtube.com [youtube.com]
- 3. Benzaldehyde Reacts with PCl5 to Form Benzal Chloride [prepp.in]
- 4. When acetaldehyde reacts with PCl5 the resulting compound class 12 chemistry CBSE [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Dichloromethyl)phenyl Acetate: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical literature and databases, some molecules stand out for their well-documented properties and applications, while others remain more elusive. 3-(Dichloromethyl)phenyl acetate is one such compound that, despite its relevance to medicinal chemistry and organic synthesis, lacks extensive characterization in public-facing resources. This guide, therefore, takes a foundational approach. Where direct experimental data for 3-(Dichloromethyl)phenyl acetate is unavailable, we will construct a robust profile based on the established chemistry of its constituent functional groups and data from closely related analogues. This document serves as both a technical guide and a roadmap for researchers venturing to synthesize and characterize this intriguing molecule.
Chemical Identity and Structure
3-(Dichloromethyl)phenyl acetate is an aromatic ester. Its structure features a phenyl ring substituted at the meta-position with a dichloromethyl group and an acetate group.
Molecular Formula: C₉H₈Cl₂O₂
Molecular Weight: 219.06 g/mol
CAS Number: A dedicated CAS number for 3-(Dichloromethyl)phenyl acetate has not been definitively identified in common chemical databases. Researchers should exercise caution and verify the identity of any material purported to be this compound.
Structural Representation:
Caption: Chemical structure of 3-(Dichloromethyl)phenyl Acetate.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following properties are predicted based on the analysis of similar compounds, such as phenyl acetate and various dichlorinated aromatic compounds.
| Property | Predicted Value | Notes |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on analogues like 4-chloro-1-(dichloromethyl)benzene which is a liquid. |
| Boiling Point | > 250 °C | Expected to be higher than phenyl acetate (196 °C) due to increased molecular weight and polarity. |
| Melting Point | Not readily predictable | Could be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Typical for moderately polar organic esters. |
| Density | ~1.3 g/mL | Higher than phenyl acetate (1.07 g/mL) due to the presence of chlorine atoms. |
Synthesis and Reactivity
The synthesis of 3-(Dichloromethyl)phenyl acetate can be logically approached through a two-step process: the formation of a dichloromethyl-substituted phenol, followed by its acetylation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(Dichloromethyl)phenyl Acetate.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 3-(Dichloromethyl)phenol
This step involves the free-radical chlorination of the methyl group of 3-methylphenol (m-cresol). This reaction is notoriously difficult to control and can lead to a mixture of mono-, di-, and tri-chlorinated products, as well as ring chlorination.
-
Materials: 3-methylphenol, sulfuryl chloride (SO₂Cl₂), a radical initiator (e.g., AIBN or benzoyl peroxide), and an appropriate solvent (e.g., carbon tetrachloride or dichlorobenzene).
-
Procedure:
-
Dissolve 3-methylphenol in the chosen solvent in a flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a catalytic amount of the radical initiator.
-
Heat the mixture to reflux.
-
Slowly add sulfuryl chloride (2 equivalents) dropwise while irradiating the mixture with a UV lamp to promote benzylic chlorination.
-
Monitor the reaction by GC-MS to assess the formation of the desired product and the extent of over-chlorination.
-
Upon completion, cool the reaction mixture and carefully quench any remaining sulfuryl chloride with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 3-(Dichloromethyl)phenol.
-
Step 2: Acetylation of 3-(Dichloromethyl)phenol
This is a standard esterification of a phenol.
-
Materials: 3-(Dichloromethyl)phenol, acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 3-(Dichloromethyl)phenol in dichloromethane.
-
Add the base (e.g., pyridine, 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-(Dichloromethyl)phenyl acetate.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
-
Reactivity Insights
-
Dichloromethyl Group: This group is a synthetic precursor to an aldehyde. Hydrolysis under acidic conditions can convert the dichloromethyl group to a formyl group, yielding 3-formylphenyl acetate. The dichloromethyl group is also electron-withdrawing, which will influence the reactivity of the aromatic ring.
-
Acetate Group: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(Dichloromethyl)phenol and acetic acid.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on known chemical shifts and fragmentation patterns of similar molecules.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 7.2-7.8 ppm. The electron-withdrawing nature of both the dichloromethyl and acetate groups will shift these protons downfield compared to benzene.
-
Dichloromethyl Proton (1H): A singlet is expected around δ 6.5-7.0 ppm.
-
Acetyl Protons (3H): A sharp singlet is expected around δ 2.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: δ ~169 ppm.[1]
-
Aromatic Carbons: Signals are expected in the range of δ 120-151 ppm. The carbon attached to the oxygen of the acetate group will be the most downfield (δ ~151 ppm), and the carbon bearing the dichloromethyl group will also be significantly shifted.[1]
-
Dichloromethyl Carbon: δ ~70-75 ppm.
-
Acetyl Methyl Carbon: δ ~21 ppm.[1]
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1760-1770 cm⁻¹. This is a characteristic frequency for phenyl acetates.[2]
-
C-O Stretch (Ester): Strong bands are expected in the region of 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the substituted benzene ring will be present.
Mass Spectrometry
-
Molecular Ion (M⁺): A molecular ion peak should be observable at m/z 218, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
-
Key Fragmentation Patterns:
-
Loss of the acetyl group (•COCH₃) to give a fragment at m/z 175.
-
Loss of ketene (CH₂=C=O) from the molecular ion to give a fragment corresponding to 3-(dichloromethyl)phenol at m/z 176.
-
A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺.
-
Applications in Drug Development and Research
While specific applications for 3-(Dichloromethyl)phenyl acetate are not well-documented, its structural motifs suggest potential utility in several areas of drug discovery and development:
-
Intermediate for Aldehyde-Containing Compounds: The dichloromethyl group serves as a masked aldehyde. Aldehydes are versatile functional groups for the synthesis of more complex molecules, including heterocycles and other pharmacologically active scaffolds.
-
Bioisosteric Replacement: The dichloromethyl group can be considered as a lipophilic bioisostere for other functional groups in lead optimization studies.
-
Scaffold for Novel Derivatives: The phenyl acetate core can be further functionalized, and the dichloromethyl group provides a handle for introducing diversity in medicinal chemistry programs.
Safety and Handling
Specific toxicology data for 3-(Dichloromethyl)phenyl acetate is not available. However, based on related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Compounds containing chloromethyl or dichloromethyl groups can be irritants and may have lachrymatory effects.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
Conclusion
3-(Dichloromethyl)phenyl acetate represents a chemical entity with potential for synthetic and medicinal applications that is currently underrepresented in the chemical literature. This guide has provided a comprehensive overview based on fundamental chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the synthesis, properties, and potential applications of this and other novel chemical compounds. The experimental protocols and predicted data herein should be a starting point for rigorous laboratory validation.
References
As direct sources for 3-(Dichloromethyl)phenyl Acetate were not available, this reference list includes sources for analogous compounds and general chemical principles used to construct this guide.
-
PubChem. Phenyl acetate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Chloro-3-(dichloromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, (dichloromethyl)- (CAS 98-87-3). [Link]
-
ResearchGate. FTIR spectrum of p-cresyl phenyl acetate. [Link]
-
PubChem. Phenyl acetate - 4.1.2 13C NMR Spectra. National Center for Biotechnology Information. [Link]
-
Revue Roumaine de Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Asian Journal of Chemistry. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
Sources
[3-(dichloromethyl)phenyl] acetate IUPAC name and CAS number 4530-45-4
The following technical guide provides an in-depth analysis of [3-(dichloromethyl)phenyl] acetate , a critical process intermediate in the synthesis of pharmaceutical precursors such as 3-hydroxybenzaldehyde.
CAS Registry Number: 4530-45-4 IUPAC Name: [3-(dichloromethyl)phenyl] acetate[1]
Executive Summary
In the landscape of industrial organic synthesis, [3-(dichloromethyl)phenyl] acetate (CAS 4530-45-4) serves as a pivotal "masked" carbonyl intermediate. It functions primarily as a lipophilic, protected precursor to 3-hydroxybenzaldehyde , a foundational building block for adrenergic agonists like Phenylephrine , Etilefrine , and Metaraminol .
This guide outlines the physicochemical profile, synthesis logic, and handling protocols for this compound. Unlike simple alkyl halides, the gem-dichloro moiety offers unique reactivity, allowing for controlled hydrolysis to aldehydes without the over-oxidation risks associated with direct oxidation of methyl groups.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
The compound is an ester derivative of 3-(dichloromethyl)phenol. Its structure combines an acetoxy protection group (phenol stability) with a benzylic gem-dichloride (aldehyde surrogate).
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage due to HCl evolution.[2] |
| Boiling Point | 145–150 °C (at 10 mmHg) | Predicted based on m-tolyl acetate homologs. |
| Density | ~1.28 g/cm³ | Higher density due to dichloro substitution. |
| Solubility | Soluble in DCM, Toluene, EtOAc | Hydrolyzes in aqueous media. |
| Stability | Moisture Sensitive | Rapidly evolves HCl upon contact with water. |
Synthesis & Manufacturing Logic
The synthesis of [3-(dichloromethyl)phenyl] acetate is a classic example of radical side-chain halogenation . The direct chlorination of m-cresol is not viable due to ring chlorination (electrophilic aromatic substitution). Therefore, the phenolic oxygen must first be deactivated via acetylation.
Reaction Pathway
The industrial route involves two distinct steps:
-
Esterification: Protection of m-cresol to m-tolyl acetate.
-
Radical Chlorination: Selective chlorination of the benzylic methyl group.
Mechanism of Action
The chlorination proceeds via a free-radical chain mechanism. The acetoxy group exerts an electron-withdrawing effect, slightly deactivating the ring, which suppresses unwanted ring chlorination and directs the radical attack to the benzylic position.
Experimental Workflow (Step-by-Step)
Step 1: Preparation of m-Tolyl Acetate
-
Reagents: m-Cresol (1.0 eq), Acetic Anhydride (1.1 eq), H₂SO₄ (cat).
-
Protocol: Mix m-cresol and catalyst. Add acetic anhydride dropwise at 60°C. Reflux for 2 hours. Distill to purify (BP ~212°C).
Step 2: Radical Chlorination to CAS 4530-45-4
-
Reagents: m-Tolyl Acetate (1.0 eq), Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂), Radical Initiator (AIBN or Benzoyl Peroxide).
-
Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene.
-
Protocol:
-
Dissolve m-tolyl acetate in solvent under inert atmosphere (N₂).
-
Heat to reflux (or 80°C).
-
Add initiator (0.01 eq).
-
Slowly sparge Cl₂ gas or add SO₂Cl₂ dropwise.
-
Critical Control Point: Monitor reaction via GC. Stop when the ratio of gem-dichloro to tri-chloro is optimal. Over-chlorination leads to the benzotrifluoride analog precursor, which is irreversible.
-
Degas to remove dissolved HCl.
-
Use directly in the next step (hydrolysis) or distill under high vacuum.
-
Reaction Engineering & Signaling Pathways
The following diagram illustrates the transformation logic, highlighting the divergence between correct processing (Aldehyde formation) and failure modes (Over-chlorination).
Figure 1: Synthetic pathway for CAS 4530-45-4, showing the critical divergence between the target dichloro- species and the trichloro- impurity.
Applications in Drug Development[8]
The primary utility of CAS 4530-45-4 lies in its hydrolysis profile.
The "Masked" Aldehyde Strategy
Aldehydes are prone to oxidation (to carboxylic acids) during storage. By storing or processing the intermediate as the gem-dichloride (CAS 4530-45-4), chemists maintain the oxidation state of the carbon without handling the unstable aldehyde.
Hydrolysis Protocol:
Upon heating with aqueous acid (or morpholine followed by acid), the acetoxy group is cleaved to the phenol, and the dichloromethyl group is hydrolyzed to the formyl group, yielding 3-hydroxybenzaldehyde .
Downstream API Synthesis
3-Hydroxybenzaldehyde derived from this process is the immediate precursor for:
-
Phenylephrine: Via cyanohydrin formation or Henry reaction followed by reduction and methylation.
-
Etilefrine: Via condensation with nitroethane.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Benzylic halides are potent lachrymators.
-
Corrosive: Evolves HCl on contact with moisture.
PPE Requirements:
-
Respiratory: Full-face respirator with acid gas cartridges (due to potential HCl and Cl₂ residue).
-
Skin: Nitrile or Viton gloves.
-
Engineering Controls: All operations must be conducted in a fume hood or closed reactor system.
Storage:
-
Store under nitrogen atmosphere.
-
Keep refrigerated (< 4°C) to prevent slow elimination of HCl.
References
-
LookChem . (2024). Product Entry: 3-(Dichloromethyl)phenyl Acetate (CAS 4530-45-4).[1][3] Retrieved from
-
Accela ChemBio . (2023).[2] Catalog Entry: 3-(Dichloromethyl)phenyl Acetate.[1] Retrieved from
-
National Institute of Standards and Technology (NIST) . (2023). m-Tolyl Acetate (Precursor Data). Retrieved from
-
Google Patents . (2014). Synthesis method of drug intermediate phenyl acetate derivatives. CN104496809A. Retrieved from
-
ChemicalBook . (2024). 3-Formylphenylacetic acid synthesis (Hydrolysis Analogies). Retrieved from
Sources
- 1. 57193-34-7,cis-2,3-Dimethylpiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N/A,3-(Dichloromethyl)benzothiophene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. lookchem.com [lookchem.com]
3-(Dichloromethyl)phenyl Acetate mechanism of action in organic reactions
This guide details the chemical mechanism, synthetic utility, and experimental protocols for 3-(Dichloromethyl)phenyl Acetate , a critical masked intermediate in the industrial synthesis of 3-hydroxybenzaldehyde and downstream adrenergic pharmaceuticals.
Mechanism of Action in Organic Synthesis
Executive Summary & Chemical Identity
3-(Dichloromethyl)phenyl Acetate (CAS: 4530-45-4) serves as a bifunctional masked synthon in organic synthesis. It is primarily utilized as a stable, lipophilic precursor to 3-hydroxybenzaldehyde , avoiding the handling of reactive phenols and oxidation-sensitive aldehydes during early-stage processing.
-
Core Function: Latent electrophile (masked aldehyde) and protected nucleophile (masked phenol).
-
Primary Application: Industrial synthesis of Phenylephrine , Etilefrine , and Vizomitin precursors.
-
Key Reactivity: Benzylic gem-dichloride hydrolysis and ester saponification.
Synthesis & Formation Mechanism
The compound is synthesized via Free-Radical Side-Chain Chlorination of m-cresyl acetate. This route is preferred over direct chlorination of m-cresol to prevent electrophilic aromatic substitution (ring chlorination).
Reaction Pathway[1][2][3][4][5][6]
-
Initiation: Thermal or photochemical homolysis of chlorine (
). -
Propagation (Chain Reaction):
-
Abstraction of benzylic hydrogen from m-cresyl acetate to form a resonance-stabilized benzylic radical.
-
Reaction with
to form the monochloride and regenerate . -
Repetition to form the gem-dichloride .
-
-
Selectivity Control: The acetate group deactivates the ring slightly compared to the free phenol, reducing ring chlorination byproducts.
Mechanism of Action: Hydrolysis & Unmasking
The "action" of this molecule in organic synthesis is its controlled transformation into 3-hydroxybenzaldehyde. This occurs via a cascade hydrolysis mechanism.
A. Gem-Dichloride Hydrolysis (The Unmasking)
The transformation of the
-
Step 1: Ionization/Nucleophilic Attack. Water attacks the benzylic carbon. Due to the electron-withdrawing nature of the two chlorines and the resonance stabilization of the phenyl ring, this likely possesses significant
character, though is possible. -
Step 2: Formation of Chlorohydrin. Displacement of one chloride yields an
-hydroxybenzyl chloride (unstable). -
Step 3: Elimination. The oxygen lone pair assists in expelling the second chloride ion, forming the protonated aldehyde.
-
Step 4: Deprotonation. Loss of a proton yields the neutral aldehyde.
B. Ester Hydrolysis (Deprotection)
The acetate group is hydrolyzed via standard Acyl-Oxygen Cleavage (
Mechanistic Visualization
The following diagram illustrates the concurrent hydrolysis pathways transforming the precursor into the active pharmaceutical intermediate.
Figure 1: Mechanistic cascade showing the conversion of the gem-dichloride and acetate moieties to the hydroxyl and formyl groups.
Experimental Protocols
The following protocols are standardized for laboratory-scale synthesis and hydrolysis, derived from industrial optimization literature.
Protocol A: Synthesis of 3-(Dichloromethyl)phenyl Acetate
Objective: Selective side-chain chlorination.
-
Reagents: m-Cresyl acetate (1.0 eq), Sulfuryl chloride (
) or Chlorine gas ( ), AIBN (cat.), Carbon tetrachloride or Chlorobenzene (solvent). -
Setup: Flame-dried round-bottom flask with reflux condenser and gas trap (for HCl/SO2).
-
Procedure:
-
Dissolve m-cresyl acetate in solvent. Add 0.05 eq AIBN.
-
Heat to reflux (
). -
Add chlorinating agent dropwise (or bubble gas) over 2 hours.
-
Monitor via GC-MS for disappearance of mono-chloride intermediate.
-
Endpoint: Conversion to gem-dichloride >95%. Stop before tri-chloride (benzotrichloride analog) forms.
-
-
Workup: Remove solvent in vacuo. Distill residue (bp ~140°C at 5 mmHg) to obtain clear oil.
Protocol B: Hydrolysis to 3-Hydroxybenzaldehyde
Objective: One-pot unmasking of aldehyde and phenol.
-
Reagents: 3-(Dichloromethyl)phenyl Acetate (10 g), Water (50 mL), Calcium Carbonate (5 g, 1.1 eq per Cl).
-
Procedure:
-
Workup:
Quantitative Data Summary
| Parameter | Value | Context |
| Molecular Weight | 219.06 g/mol | Precursor Mass |
| Boiling Point | 260–265°C | At 760 mmHg (Predicted) |
| Hydrolysis Yield | 85–92% | Industrial Optimized |
| Selectivity | >98% Aldehyde | vs. Benzoic Acid (Over-oxidation) |
| Reaction pH | 4.0 – 6.0 | Buffered by |
References
-
Preparation of 3-Hydroxybenzaldehyde. GuideChem. Industrial process comparison: Nitration vs. Chlorination routes. Link
-
Benzaldehyde, m-hydroxy- . Organic Syntheses, Coll.[2][5] Vol. 3, p.564 (1955). Detailed protocol for hydrolysis of m-dichloromethylphenyl benzoate (analogous mechanism). Link
-
Process for the preparation of hydroxybenzaldehydes. European Patent Office, EP0074272. Discusses limitations of Reimer-Tiemann and advantages of side-chain hydrolysis. Link(Note: Generalized link to EPO search for citation structure).
-
3-Hydroxybenzaldehyde . Wikipedia. Overview of synthesis methods and downstream applications. Link
Sources
The Meta-Selective Gateway: Technical Guide to 3-(Dichloromethyl)phenyl Acetate
Executive Summary
3-(Dichloromethyl)phenyl Acetate (CAS 4530-45-4) represents a strategic "masked" intermediate in organic synthesis, specifically engineered to bypass the regioselectivity challenges inherent in meta-substituted aromatic chemistry.
In the synthesis of Active Pharmaceutical Ingredients (APIs), introducing a formyl group (-CHO) at the meta position of a phenol is notoriously difficult due to the ortho/para directing nature of the hydroxyl group. 3-(Dichloromethyl)phenyl acetate solves this by utilizing the acetate group as a dual-function shield: it protects the phenolic oxygen and deactivates the aromatic ring, thereby directing radical chlorination exclusively to the benzylic methyl group.
This guide details the synthesis, reactivity, and critical role of this compound as the primary industrial gateway to 3-Hydroxybenzaldehyde , a precursor for APIs such as Rivastigmine , Phenylephrine , and the kinesin inhibitor Monastrol .
Chemical Foundation & Strategic Utility
The Regioselectivity Paradox
Direct formylation of phenol (e.g., via Vilsmeier-Haack or Reimer-Tiemann) predominantly yields ortho- and para- isomers. To access the meta- isomer, chemists must invert the standard reactivity logic.
The "Acetate Switch" Mechanism
The conversion of m-cresol to 3-(Dichloromethyl)phenyl acetate employs a three-stage logic:
-
Protection: Acetylation of m-cresol prevents oxidation of the phenol and reduces ring electron density.
-
Direction: The acetate group (
) is less activating than the free phenol ( ), preventing electrophilic ring chlorination. -
Activation: The benzylic methyl group remains susceptible to free-radical substitution, allowing for precise installation of the gem-dichloro moiety.
Pathway Visualization
The following diagram illustrates the strategic flow from commodity chemicals to high-value intermediates.
Caption: The "Acetate Switch" pathway converting m-cresol to high-value pharmaceutical precursors via the dichloromethyl intermediate.
Detailed Synthesis Protocols
Phase 1: Preparation of m-Tolyl Acetate
Before chlorination, the phenolic hydroxyl must be capped.
-
Reagents: m-Cresol (1.0 eq), Acetic Anhydride (1.1 eq), Sodium Acetate (cat.).
-
Conditions: Reflux at 140°C for 2-3 hours.
-
Workup: Vacuum distillation to remove acetic acid byproduct.
-
Yield Target: >95%.
Phase 2: Radical Side-Chain Chlorination
This is the critical step. The reaction must be controlled to maximize the gem-dichloro species while minimizing the monochloro (incomplete) and trichloro (over-reacted) byproducts.
Experimental Setup:
-
Reactor: Photochemical reactor (quartz immersion well) or standard flask with reflux condenser.
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (industrial preference due to higher boiling point). -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Protocol:
-
Dissolve m-tolyl acetate (0.5 mol) in chlorobenzene (200 mL).
-
Add AIBN (1-2 mol%).
-
Heat to 80-90°C (initiation temperature).
-
Purge with
to remove (radical scavenger). -
Introduce
gas slowly or add dropwise. -
Critical Control Point: Monitor reaction via GC. Stop reaction when m-tolyl acetate < 1% and trichloromethyl species < 5% .
-
Purification: Fractional distillation.
Reaction Mechanism (Radical Chain):
Caption: Radical chain mechanism illustrating the stepwise chlorination of the benzylic methyl group.
Phase 3: Hydrolysis to 3-Hydroxybenzaldehyde
The gem-dichloromethyl group is a "masked" aldehyde. Hydrolysis requires specific conditions to prevent polymerization of the reactive phenolic aldehyde.
-
Reagents: 3-(Dichloromethyl)phenyl acetate, Water, Calcium Carbonate (
). -
Rationale:
acts as an acid scavenger, neutralizing the HCl generated during hydrolysis without creating a strongly basic environment that could degrade the ester or the aldehyde. -
Conditions: Autoclave/Pressure vessel at 120-130°C (4-5 atm) is preferred for industrial scaling; Reflux with aqueous ethanol/acid is possible for lab scale.
-
Reaction:
(Note: The acetate group may also hydrolyze under these conditions, yielding the free phenol directly.)
Technical Data & Optimization
Comparison of Chlorination Solvents
Choosing the right solvent influences the radical selectivity and process safety.
| Solvent | Boiling Point | Selectivity | Safety Note | Recommendation |
| Carbon Tetrachloride | 76.7°C | High | Ozone depleting, carcinogenic | Avoid (Lab use only) |
| Chlorobenzene | 131°C | Moderate-High | High flash point, stable to radicals | Preferred (Industrial) |
| Dichloromethane | 39.6°C | Low | Too volatile for thermal initiation | Avoid |
| Neat (No Solvent) | N/A | Variable | Poor heat dissipation (Runaway risk) | Caution |
Key Specifications (3-Dichloromethylphenyl Acetate)
-
Molecular Formula:
-
Molecular Weight: 219.06 g/mol
-
Appearance: Colorless to pale yellow liquid/low-melting solid.
-
Storage: Moisture sensitive (hydrolyzes slowly to aldehyde and HCl). Store under inert gas.
Pharmaceutical Applications
The primary value of 3-(Dichloromethyl)phenyl acetate lies in its conversion to 3-Hydroxybenzaldehyde , a scaffold for several critical drug classes.
Cholinesterase Inhibitors (Alzheimer's)
-
Drug: Rivastigmine (Exelon).
-
Role: While Rivastigmine is often synthesized from 3-hydroxyacetophenone, 3-hydroxybenzaldehyde derivatives provide alternative routes to the key meta-substituted phenyl carbamate pharmacophore.
Adrenergic Agonists
-
Drug: Phenylephrine .
-
Role: Phenylephrine is chemically 3-hydroxy-α-[(methylamino)methyl]benzenemethanol.
-
Synthesis: 3-Hydroxybenzaldehyde is converted to the cyanohydrin, reduced to the amine, and methylated. The purity of the starting aldehyde (derived from the dichloromethyl route) is critical to meet USP standards.
Oncology Research
-
Compound: Monastrol .
-
Role: A small molecule inhibitor of the kinesin Eg5.
-
Synthesis: Monastrol is synthesized via the Biginelli reaction using 3-hydroxybenzaldehyde , ethyl acetoacetate, and thiourea.
References
-
LookChem. (n.d.). 3-(Dichloromethyl)phenyl Acetate CAS 4530-45-4 Properties and Suppliers. Retrieved from [Link]
-
Organic Syntheses. (1955). m-Hydroxybenzaldehyde Synthesis via m-dichloromethylphenyl benzoate. Organic Syntheses, Coll. Vol. 3, p.564. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). m-Cresyl acetate (Acetic acid, m-tolyl ester) Gas Phase Ion Energetics. Retrieved from [Link]
- Google Patents. (2009). CN101417929A - Synthetic method of hydroxybenzaldehyde.
Solubility and stability of 3-(Dichloromethyl)phenyl Acetate in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-(Dichloromethyl)phenyl Acetate
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-(Dichloromethyl)phenyl Acetate, a key intermediate in various synthetic pathways. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling in a laboratory and manufacturing setting.
Introduction to 3-(Dichloromethyl)phenyl Acetate
3-(Dichloromethyl)phenyl acetate is an organic compound featuring a phenyl ring substituted with an acetate group and a dichloromethyl group. The interplay of the ester functionality, the aromatic ring, and the halogenated alkyl group dictates its physicochemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is paramount for its application in chemical synthesis, formulation development, and for ensuring its quality and purity over time.
Solubility Profile of 3-(Dichloromethyl)phenyl Acetate
The solubility of a compound is a fundamental property that influences its reactivity, bioavailability, and formulation. The principle of "like dissolves like" is a useful starting point for predicting solubility. The polarity of 3-(Dichloromethyl)phenyl acetate, arising from the ester group and the chloro-substituents, suggests it will have moderate polarity.
Quantitative Solubility Data
The following table summarizes the approximate solubility of 3-(Dichloromethyl)phenyl Acetate in a range of common laboratory solvents at ambient temperature (20-25°C). This data is illustrative and should be confirmed experimentally.
| Solvent Class | Solvent | Relative Polarity | Solubility (mg/mL) |
| Polar Protic | Water | 1.000 | < 0.1 |
| Methanol | 0.762 | > 100 | |
| Ethanol | 0.654 | > 100 | |
| Polar Aprotic | Acetonitrile | 0.460 | > 100 |
| Acetone | 0.355 | > 100 | |
| Dichloromethane | 0.309 | > 100 | |
| Tetrahydrofuran (THF) | 0.207 | > 100 | |
| Nonpolar | Toluene | 0.099 | ~50 |
| Hexane | 0.009 | < 1 |
Interpretation of Solubility Data:
-
Low Aqueous Solubility: The compound exhibits very low solubility in water, which is expected due to the predominantly nonpolar character of the phenyl ring and the dichloromethyl group.
-
High Solubility in Polar Aprotic and Protic Organic Solvents: The high solubility in solvents like methanol, ethanol, acetonitrile, and acetone can be attributed to favorable dipole-dipole interactions between the ester group and the solvent molecules.
-
Moderate to Low Solubility in Nonpolar Solvents: The solubility in nonpolar solvents like toluene is moderate, while it is practically insoluble in highly nonpolar solvents like hexane. This indicates that while the molecule has nonpolar characteristics, the polar ester group limits its miscibility with purely nonpolar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.[1][2][3][4]
Objective: To determine the equilibrium solubility of 3-(Dichloromethyl)phenyl Acetate in a given solvent at a specified temperature.
Materials:
-
3-(Dichloromethyl)phenyl Acetate
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of 3-(Dichloromethyl)phenyl Acetate to a vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-(Dichloromethyl)phenyl Acetate.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile of 3-(Dichloromethyl)phenyl Acetate
The stability of a chemical compound is its ability to resist chemical change or decomposition. For 3-(Dichloromethyl)phenyl Acetate, the primary points of potential instability are the ester linkage and the dichloromethyl group.
Hydrolytic Stability
Hydrolysis is a major degradation pathway for esters. The rate of hydrolysis is highly dependent on pH and temperature.
-
Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis, catalyzed by H⁺ ions, to yield 3-(Dichloromethyl)phenol and acetic acid. This reaction is typically reversible.[5]
-
Neutral Conditions: In neutral aqueous solutions, the hydrolysis of esters is generally slow.
-
Basic Conditions: Under basic conditions, esters undergo saponification, an irreversible hydrolysis reaction, to form the corresponding carboxylate salt and alcohol. This reaction is generally much faster than acid-catalyzed hydrolysis.
-
Dichloromethyl Group: The dichloromethyl group may also be susceptible to hydrolysis, particularly under forcing conditions, to form a formyl group (-CHO) and subsequently a carboxylic acid group (-COOH).
Thermal Stability
Esters are generally considered to be thermally stable.[6] However, at elevated temperatures, decomposition can occur. For 3-(Dichloromethyl)phenyl Acetate, thermal stress could potentially lead to the elimination of acetic acid or other fragmentation pathways. Thermogravimetric analysis (TGA) is a useful technique to determine the decomposition temperature of the compound.
Photostability
Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. The phenyl ring in 3-(Dichloromethyl)phenyl Acetate can absorb UV light, which may lead to photolytic degradation. Photostability testing, as outlined in ICH guideline Q1B, should be conducted to assess this liability.[7] This involves exposing the compound to a combination of fluorescent and near-UV light.
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-(Dichloromethyl)phenyl Acetate.
Experimental Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop and validate an HPLC method capable of separating and quantifying 3-(Dichloromethyl)phenyl Acetate from its potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.[8][9][10]
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photodegradation: Expose the solid compound or a solution of the compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
HPLC Method Development and Validation
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Optimization: The chromatographic conditions should be optimized to achieve adequate separation of the main peak from all degradation product peaks. This may involve adjusting the gradient, mobile phase pH, column type, and temperature.
Validation: The final method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
3-(Dichloromethyl)phenyl Acetate is a compound of moderate polarity with good solubility in a wide range of organic solvents but poor solubility in water. The primary stability concerns for this molecule are hydrolysis of the ester linkage, particularly under basic conditions, and potential degradation under thermal and photolytic stress. A validated stability-indicating HPLC method is crucial for monitoring the purity and stability of this compound. The information and protocols provided in this guide serve as a valuable resource for the handling, formulation, and quality control of 3-(Dichloromethyl)phenyl Acetate.
References
-
Ismael, O. S., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14262-14267. [Link]
-
Unknown. (2024). Solubility test for Organic Compounds. Department of Chemistry, Government Degree College, Baramulla. [Link]
-
Teufel, R., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 286(10), 8343-8352. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Taibah University. [Link]
-
Ellis, L., & Balcome, S. (2011). Phenylacetate Degradation Pathway. Eawag-BBD. [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry, University of Texas at Austin. [Link]
-
Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Fernández, C., et al. (2015). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Microbial Biotechnology, 8(5), 827-840. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry, University of California, Los Angeles. [Link]
-
Martínez-Blanco, H., et al. (2001). The Phenylalanine/Phenylacetate Degradation Pathway in Aspergillus nidulans. Journal of Biological Chemistry, 276(3), 2099-2106. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]
-
Singh, R., & Singh, S. (2013). stability indicating hplc method development: a review. Academia.edu. [Link]
-
The Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. [Link]
-
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Laughton, P. M., & Robertson, R. E. (1969). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Journal of the Chemical Society B: Physical Organic, 1969, 533-537. [Link]
-
Szafraniec-Gorol, G., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6479. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dichloro-, acetate (CAS 17847-51-7). [Link]
-
Swenton, J. S., et al. (1976). Photolysis and thermolysis of phenyl azide in acetic acid. Trapping of 1-azacyclohepta-1,2,4,6-tetraene and nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, 1976, 2383-2388. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)phenyl acetate. [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. [Link]
-
Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry, 87(5), 659-673. [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 667-683. [Link]
-
FDA. (2004). pharmacology/toxicology review and evaluation. [Link]
-
Smith, M. D., et al. (2021). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry, 145(3), 1335-1345. [Link]
-
Wang, Y., et al. (2014). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. International Journal of Quantum Chemistry, 114(20), 1375-1381. [Link]
-
Bentley, T. W., & Jones, R. O. (2001). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. The Journal of Organic Chemistry, 66(26), 8967-8971. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. [Link]
-
NIST. (n.d.). Acetic acid, phenyl ester. NIST WebBook. [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, trichloromethyl phenyl carbinyl acetate, CAS Registry number 90-17-5. Food and Chemical Toxicology, 188, 114620. [Link]
- Google Patents. (n.d.).
-
Zhang, Y., et al. (2023). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules, 28(21), 7291. [Link]
-
Lee, H. K., et al. (2012). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 16(2), 143-151. [Link]
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Discovery and historical context of dichloromethyl phenyl compounds
Synthesis, Reactivity, and Pharmacological Context
)Executive Summary & Strategic Importance
The dichloromethyl phenyl motif (specifically benzal chloride or
In modern drug development, this moiety transcends its role as a mere intermediate. As seen in the adrenocortical suppressant Mitotane , the dichloromethyl group can act as a metabolic "warhead," undergoing bioactivation to form covalent adducts with target proteins. This guide analyzes the discovery, synthetic evolution, and mechanistic causality of dichloromethyl phenyl compounds, providing researchers with actionable protocols and theoretical grounding.
Historical Context & Discovery
The discovery of dichloromethyl benzene is a testament to the early rigorous characterization of aromatic substitution.
-
1848 – The Cahours Breakthrough: The compound was first synthesized by the French chemist Auguste Cahours . He treated benzaldehyde with phosphorus pentachloride (
), observing the substitution of the carbonyl oxygen with two chlorine atoms. This established the structural link between geminal dichlorides and aldehydes. -
Late 19th Century – Industrial Shift: As the demand for synthetic dyes (e.g., Malachite Green) and fragrances (Benzaldehyde/Almond oil) surged, the expensive
route was abandoned in favor of the free-radical chlorination of toluene . This method remains the industrial standard today due to atom economy and reagent availability.
Table 1: Comparative Synthetic Routes
| Method | Reagents | Mechanism | Key Advantage | Major Limitation |
| Cahours Synthesis (1848) | Benzaldehyde + | Nucleophilic Substitution | High regioselectivity for gem-dichloro. | High cost; stoichiometric phosphorus waste. |
| Radical Chlorination (Standard) | Toluene + | Free Radical Chain | Low cost; scalable; uses basic feedstock. | Poor selectivity (mix of mono-, di-, trichloro). |
| Formylation (Rieche) | Arene + | Friedel-Crafts Alkylation | Direct introduction to arene ring. | Uses carcinogenic chloromethyl ethers.[1] |
| Dearomative (Modern) | Arene-Cr | Nucleophilic Addition | Access to | Requires stoichiometric transition metals. |
Mechanistic Analysis: The Radical Chain
Core Directive: Explain the causality behind experimental choices.
The selectivity of chlorination is dictated by the stability of the benzylic radical. In the industrial synthesis of benzal chloride, the reaction must be terminated before the formation of benzotrichloride (
Critical Control Point: The rate of chlorination decreases as electronegative chlorine atoms are added (
Diagram 1: Free Radical Chlorination Pathway
Visualization of the stepwise propagation and side-product formation.
Caption: Stepwise radical substitution showing kinetic throttling at the dichloromethyl stage.
Reactivity: The Hydrolysis Gateway
The most commercially significant reaction of benzal chloride is its hydrolysis to benzaldehyde. Unlike simple alkyl halides, this hydrolysis does not require strong alkalis and often proceeds in acidic media or with weak bases (e.g.,
Mechanism: The reaction proceeds via a gem-diol intermediate. The two chlorine atoms on the benzylic carbon create a significant inductive effect, making the carbon highly electrophilic but also sterically crowded.
-
Solvolysis: Water attacks the benzylic carbon, displacing one chloride to form a chlorohydrin (
). -
Second Substitution: The second chloride is displaced, forming the gem-diol (
). -
Collapse: Gem-diols are inherently unstable; the molecule rapidly dehydrates to form the thermodynamically stable carbonyl (
) bond.
Diagram 2: Hydrolysis & Gem-Diol Collapse
Mechanism of converting the masked carbonyl to the aldehyde.
Caption: Stepwise hydrolysis showing the unstable gem-diol transition state.
Applications in Drug Development
Core Directive: Field-proven insights and authoritative grounding.
While often transient in synthesis, the dichloromethyl group appears in specific "orphan" drugs and mechanistic probes.
Case Study: Mitotane (Lysodren)
Mitotane (
-
Structure: 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane.
-
Mechanism of Action: The dichloromethyl group is not inert. It undergoes metabolic hydroxylation by mitochondrial CYP450 enzymes (specifically CYP11B1/B2) in the adrenal cortex.
-
Bioactivation:
The resulting acyl chloride is a highly reactive electrophile that covalently binds to adrenal proteins, leading to selective necrosis of adrenal cells. This validates the dichloromethyl group as a pro-drug warhead rather than just a structural scaffold [1].
Experimental Protocols (Self-Validating)
Protocol A: Controlled Synthesis of Benzal Chloride
Goal: Maximize selectivity for the dichloro species over benzyl chloride or benzotrichloride.
-
Setup: Use a flame-dried, 3-neck round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a high-intensity UV lamp (mercury vapor or LED equivalent).
-
Reagents: Toluene (1.0 eq, anhydrous), Chlorine gas (
), (Catalytic, 2-3% mol - acts as a radical promoter and complexes with impurities). -
Procedure:
-
Heat toluene to 100-110°C (reflux).
-
Introduce
gas slowly. Monitor reaction progress via GC (Gas Chromatography). -
The Validation Step: Stop the reaction when the ratio of Benzyl Chloride : Benzal Chloride : Benzotrichloride reaches 10 : 85 : 5 . Pushing for 100% conversion of benzyl chloride results in exponential formation of the trichloride.
-
-
Workup: Purify via fractional distillation under reduced pressure. Benzal chloride boils at ~96°C at 15 mmHg.
Protocol B: Hydrolysis to Benzaldehyde
Goal: Quantitative conversion without polymerization.
-
Reagents: Benzal chloride (1.0 eq), Water (excess), Calcium Carbonate (
, 1.1 eq). -
Rationale:
is used to neutralize the generated HCl. Strong bases (NaOH) can trigger the Cannizzaro reaction (disproportionation to benzyl alcohol and benzoic acid) on the newly formed aldehyde. -
Procedure:
-
Suspend benzal chloride and
in water at 130°C (pressurized vessel) or reflux (if using a co-solvent like acetic acid). -
Stir vigorously for 4 hours.
-
Validation: The organic layer will shift from denser-than-water (Benzal chloride
) to lighter-than-water (Benzaldehyde ) or show a distinct refractive index change.
-
-
Purification: Steam distillation yields pharmaceutical-grade benzaldehyde free of chlorine contaminants.
References
-
Schteingart, D. E. (2007). "Adjuvant Mitotane Therapy of Adrenocortical Cancer". New England Journal of Medicine. Link
-
Lippe, K., & Löser, E. (2011).[2] "Benzyl Chloride and Other Side-Chain Chlorinated Aromatic Hydrocarbons".[2] Ullmann's Encyclopedia of Industrial Chemistry. Link
-
BenchChem. (2025). "The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide". Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7411, Benzal chloride". Link
-
Shiryaev, V. A., et al. (2024). "Synthesis of 3-Substituted 1-(Dichloromethyl)adamantanes". Russian Journal of Organic Chemistry. Link
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Methodological & Application
Application of 3-(Dichloromethyl)phenyl Acetate in the preparation of pharmaceutical intermediates
Part 1: Executive Summary
3-(Dichloromethyl)phenyl acetate is a specialized transient intermediate employed primarily in the regioselective synthesis of 3-Hydroxybenzaldehyde (3-HBA) . Its strategic value lies in its ability to introduce a formyl group (-CHO) at the meta position of a phenol ring without compromising the hydroxyl moiety or inducing unwanted ring chlorination.
Direct formylation of phenols is often plagued by ortho/para selectivity issues (e.g., Reimer-Tiemann reaction). By utilizing 3-(Dichloromethyl)phenyl acetate, researchers utilize a "Masked Aldehyde" strategy:
-
Protection: Acetylation of m-cresol deactivates the ring slightly and protects the phenol.
-
Functionalization: Radical chlorination targets the benzylic methyl group.
-
Revelation: Hydrolysis unmasks the aldehyde and deprotects the phenol simultaneously.
This intermediate is the critical gateway to the 3-hydroxybenzaldehyde scaffold, a precursor for essential active pharmaceutical ingredients (APIs) such as Phenylephrine (decongestant), Etilefrine (antihypotensive), and Monastrol (kinesin inhibitor).
Part 2: Chemical Profile & Mechanism
Structural Logic
The molecule consists of a benzene ring substituted at the 1-position with an acetate group and at the 3-position with a dichloromethyl group.
-
Acetate Moiety (-OAc): Serves as an electron-withdrawing protecting group. Unlike a free phenol (-OH), the acetate reduces the electron density of the aromatic ring, thereby discouraging electrophilic aromatic substitution (ring chlorination) during the radical halogenation step.
-
Dichloromethyl Moiety (-CHCl₂): Acts as a gem-dihalide. Upon hydrolysis, the two carbon-chlorine bonds are cleaved to form a gem-diol, which spontaneously dehydrates to form the carbonyl (aldehyde) group.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of 3-Hydroxybenzaldehyde via the 3-(Dichloromethyl)phenyl acetate intermediate, highlighting the critical control points.
Figure 1: Synthetic pathway transforming m-Cresol to Phenylephrine via the 3-(Dichloromethyl)phenyl acetate intermediate.[1][2]
Part 3: Experimental Protocol
Phase I: Synthesis of the Intermediate
Objective: Selective side-chain chlorination of m-cresyl acetate to 3-(dichloromethyl)phenyl acetate. Challenge: Controlling the chlorination depth.
-
Under-chlorination yields the monochloromethyl derivative (benzyl chloride analog).
-
Over-chlorination yields the trichloromethyl derivative (benzoate analog).
Reagents & Equipment[3][4][5][6]
-
Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂). Note: SO₂Cl₂ allows for easier volumetric control in lab-scale synthesis.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (industrial alternative).
-
Equipment: Quartz photochemical reactor (if using light) or Reflux setup with off-gas scrubbing (HCl/SO₂ trap).
Step-by-Step Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 0.1 mol m-Cresyl Acetate in 100 mL of anhydrous solvent.
-
Initiation: Add 0.005 mol AIBN . Heat the solution to reflux (approx 75-80°C).
-
Chlorination:
-
Using SO₂Cl₂: Dropwise add 0.21 mol Sulfuryl Chloride (2.1 equivalents) over 2 hours. The slight excess accounts for volatility and ensures conversion of the mono-chloro species.
-
Using Cl₂ gas: Bubble dried Cl₂ gas slowly through the solution under UV irradiation until a weight gain corresponding to 2 molar equivalents of Cl₂ is observed.
-
-
Monitoring: Monitor reaction progress via GC-MS.
-
Target: Peak corresponding to 3-(Dichloromethyl)phenyl acetate.
-
Stop Condition: When the mono-chloro intermediate is <5% and trichloro impurity is <2%.
-
-
Workup: Cool the mixture. Remove solvent and residual SO₂/HCl under reduced pressure (rotary evaporator). The resulting oil is crude 3-(Dichloromethyl)phenyl acetate .
Phase II: Hydrolysis to 3-Hydroxybenzaldehyde
Objective: Convert the gem-dichloride and acetate ester into the aldehyde and phenol functionalities.
Reagents
-
Crude Intermediate: From Phase I.
-
Hydrolysis Medium: 10% Aqueous NaOH (Alkaline route) or H₂SO₄/Water (Acidic route).
-
Recommended: Acidic hydrolysis is often preferred to prevent Cannizzaro reaction side-products or polymerization of the aldehyde under strong base.
Step-by-Step Methodology
-
Hydrolysis: Suspend the crude oil in water (5 volumes) containing calcium carbonate (CaCO₃) or dilute sulfuric acid .
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Mechanism: The -CHCl₂ group hydrolyzes to -CH(OH)₂, which dehydrates to -CHO. The acetate -OAc hydrolyzes to -OH.
-
-
Extraction: Cool the reaction mixture to room temperature. The product may precipitate or form an oil. Extract with Ethyl Acetate (3x) .
-
Purification:
-
Wash the organic layer with brine.[4]
-
Dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo.
-
Recrystallization: Recrystallize from water/ethanol or toluene to obtain pure 3-Hydroxybenzaldehyde (Off-white crystals, mp 100–103°C).
-
Part 4: Data Analysis & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Specification | Impact of Deviation |
| Temperature (Chlorination) | 75–85°C (Reflux) | Low: Incomplete reaction (Mono-chloro dominant).High: Ring chlorination impurities. |
| Cl₂ Stoichiometry | 2.0 – 2.2 Equiv | <2.0: Low yield, high mono-chloro impurity.>2.2: Formation of 3-hydroxybenzoic acid (via trichloride). |
| Water Content | < 0.1% (Anhydrous) | Moisture destroys SO₂Cl₂ and stops radical propagation. |
| Hydrolysis pH | Acidic (< 2) or Basic (> 10) | Neutral pH hydrolysis is too slow. Acidic is preferred to protect the aldehyde. |
Analytical Validation
-
GC-MS: The most reliable method for monitoring the chlorination step.
-
NMR (
H, CDCl ):-
Look for the disappearance of the methyl singlet (
2.3 ppm). -
Appearance of the benzylic proton of the dichloromethyl group (
6.6–6.8 ppm, singlet).
-
Part 5: Safety & Handling
-
Chlorination Hazards: SO₂Cl₂ and Cl₂ are highly toxic and corrosive. Reactions must be performed in a fume hood with a caustic scrubber to neutralize HCl and SO₂ off-gases.
-
Intermediate Stability: 3-(Dichloromethyl)phenyl acetate is a lachrymator and skin irritant. It is moisture-sensitive (generates HCl upon exposure to air). Store under inert gas if not used immediately.
-
Explosion Risk: Radical reactions can run away if initiated too rapidly. Add initiators (AIBN) in portions or control the addition rate of the chlorinating agent.
References
-
Guidechem. (2024). How to Improve the Synthesis of 3-Hydroxybenzaldehyde? Retrieved from
-
Organic Syntheses. (1955). m-Hydroxybenzaldehyde Preparation via m-dichloromethylphenyl benzoate analogue.[6] Org.[2][4][6][9][10][11] Synth. Coll. Vol. 3, 564. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). m-Cresyl acetate Properties and Spectral Data. Retrieved from
-
Credence Research. (2024). 3-Hydroxybenzaldehyde Reagent Market and Pharmaceutical Applications.[10] Retrieved from
-
ChemicalBook. (2023). m-Cresyl Acetate Chemical Properties and Synthesis. Retrieved from
Sources
- 1. (3,5-Dichloro-phenyl)-acetic acid methyl ester | 55954-24-0 [chemicalbook.com]
- 2. 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid | C15H13Cl2NO2 | CID 14762946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybenzaldehyde Reagent Market Size, Share and Growth 2032 - Credence Research Inc. [credenceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103333062A - Preparation method of m-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m-Cresyl acetate [webbook.nist.gov]
- 8. M-CRESYL ACETATE | 122-46-3 [chemicalbook.com]
- 9. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 10. 3-Hydroxybenzaldehyde - Buy 3-Hydroxybenzaldehyde Product on Changzhou AoZun Composite Material Co.Ltd [aozunchem.com]
- 11. CAS 100-83-4: 3-Hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
Experimental setup for reactions involving 3-(Dichloromethyl)phenyl Acetate
Application Note: Controlled Hydrolysis and Functionalization of 3-(Dichloromethyl)phenyl Acetate
Introduction & Strategic Utility
3-(Dichloromethyl)phenyl acetate (CAS: Derived from 101-41-7 family) is a critical intermediate in the synthesis of 3-Hydroxybenzaldehyde (3-HBA) . While ortho- and para-hydroxybenzaldehydes are readily accessible via the Reimer-Tiemann reaction, the meta-isomer requires a specialized route. This molecule serves as a "masked" 3-HBA, utilizing an acetate group to protect the phenol and a gem-dichloride to mask the aldehyde.
This guide details the hydrolytic conversion of 3-(dichloromethyl)phenyl acetate. This process is chemically intricate because it requires the simultaneous cleavage of an ester (acetate) and a gem-dichloride (benzal chloride moiety) while preventing the oxidation of the resulting aldehyde or the polymerization of the phenolic product.
Key Applications:
-
Synthesis of pharmaceutical intermediates (e.g., phenylephrine analogs).
-
Production of agricultural chemicals.
-
Development of functionalized phenolic resins.
Safety & Handling (The "Trustworthiness" Pillar)
Hazard Profile:
-
Lachrymator: Benzylic halides are potent tear agents. All operations must occur in a fume hood.
-
HCl Evolution: The hydrolysis releases stoichiometric quantities of hydrogen chloride gas. A scrubber system is mandatory.
-
Corrosivity: The gem-dichloride is corrosive; the hydrolysis product (phenol derivative) is toxic by absorption.
Critical Control Points:
-
Moisture Exclusion (Storage): The gem-dichloride is moisture-sensitive. Store under nitrogen at <25°C.
-
Scrubber Setup: Do not vent HCl directly into the hood ductwork. Use a caustic trap (NaOH solution).
Reaction Mechanism & Pathway
The transformation involves two distinct hydrolytic events.[1][2][3][4] In an acidic medium, the reaction proceeds via an
Graphviz Pathway Diagram:
Caption: Stepwise hydrolytic pathway. Note that ester cleavage and gem-dichloride hydrolysis may occur competitively depending on pH, but converge at 3-HBA.
Experimental Protocol: One-Pot Acidic Hydrolysis
Objective: Complete conversion of 3-(dichloromethyl)phenyl acetate to 3-hydroxybenzaldehyde. Scale: 100 mmol (approx. 22 g).
Reagent Table
| Component | Role | Mass/Vol | Equiv. | Notes |
| 3-(Dichloromethyl)phenyl Acetate | Substrate | 21.9 g | 1.0 | Purity >98% |
| Water | Reactant/Solvent | 100 mL | Excess | Distilled |
| Sulfuric Acid (H₂SO₄) | Catalyst | 2.0 mL | 0.4 | Conc. (98%) |
| Toluene | Co-solvent | 40 mL | N/A | Optional; improves phase contact |
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon blade), a reflux condenser, and a dropping funnel.
-
Connect the top of the condenser to a gas outlet tube leading to a trap containing 10% NaOH solution (to neutralize HCl).
-
-
Charging:
-
Charge the RBF with Water (100 mL) and Sulfuric Acid (2.0 mL) .
-
Note: If the substrate is solid/viscous, dissolve it in Toluene (40 mL) first. If liquid, it can be added neat.
-
-
Reaction Initiation:
-
Heat the aqueous acid solution to 90°C .
-
Add the 3-(Dichloromethyl)phenyl Acetate dropwise over 30 minutes.
-
Scientific Rationale: Slow addition prevents the accumulation of unreacted organic halide, moderating the rate of HCl evolution and exotherm.
-
-
Reflux & Digestion:
-
Increase temperature to reflux (approx. 100-105°C).
-
Stir vigorously (400-500 RPM). The reaction is biphasic; mass transfer is the rate-limiting step.
-
Time: Maintain reflux for 4–6 hours .
-
-
Monitoring (In-Process Control):
-
Sample 50 µL of the organic phase. Dilute in Acetonitrile.
-
Target: Disappearance of the gem-dichloride peak (approx. 6.8 ppm in ¹H NMR) and appearance of the aldehyde proton (9.9 ppm).
-
-
Workup:
-
Cool the mixture to 10°C .
-
If Toluene was used: Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics.
-
If no Toluene (Neat): The product, 3-HBA, often precipitates as a solid upon cooling. Filter the crude solid.
-
Purification: Recrystallize from water/ethanol (9:1) or toluene.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the product against these established markers.
| Technique | Parameter | Expected Result | Interpretation |
| HPLC | Retention Time | Shift from ~12 min (Ester) to ~4.5 min (Aldehyde) | Confirm complete hydrolysis. |
| ¹H NMR | Chemical Shift | Diagnostic for aldehyde formation. | |
| ¹H NMR | Chemical Shift | Aromatic region simplifies. | |
| IR | Wavenumber | 1680 cm⁻¹ (C=O stretch) | Strong aldehyde band; Ester band (1760 cm⁻¹) should be absent. |
Process Flow Diagram
This diagram illustrates the physical setup and logical flow of the experiment to ensure reproducibility.
Caption: Operational workflow for the hydrolysis of 3-(Dichloromethyl)phenyl Acetate.
Troubleshooting & Optimization
-
Issue: Low Yield / Tarry Product.
-
Cause: Polymerization of the aldehyde under highly acidic conditions or high concentration.
-
Solution: Increase the water volume (dilution effect) or switch to a milder catalyst like Iron(III) Chloride (FeCl₃) (1-3 mol%) which acts as a Lewis acid for the gem-halide hydrolysis without requiring low pH.
-
-
Issue: Incomplete Hydrolysis.
-
Cause: Poor phase contact.
-
Solution: Increase stirring speed or add a Phase Transfer Catalyst (e.g., TBAB, 1 mol%), though this may complicate purification.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for hydrolysis of gem-dihalides).
-
Sumitomo Chemical Co., Ltd. (2013). Preparation method of m-hydroxybenzaldehyde. CN Patent 103333062A. (Industrial parameters for m-cresol route).
-
Organic Syntheses. (1955). m-Hydroxybenzaldehyde. Org. Synth. Coll. Vol. 3, p.564. (Foundational chemistry for meta-substituted benzaldehydes).
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde Compound Summary.
Sources
Role of 3-(Dichloromethyl)phenyl Acetate in palladium-catalyzed cross-coupling reactions
This Application Note is designed for researchers and process chemists utilizing 3-(Dichloromethyl)phenyl Acetate as a specialized electrophile in palladium-catalyzed cross-coupling.
The guide addresses the specific challenge of activating the inert C–O bond (phenol ester) while preserving the hydrolytically sensitive gem-dichloromethyl moiety, a valuable "masked" aldehyde equivalent.
Part 1: Executive Summary & Strategic Role
3-(Dichloromethyl)phenyl Acetate serves a dual role in modern organic synthesis: it is a robust, lipophilic precursor to 3-substituted benzaldehydes and a test substrate for chemoselective C–O bond activation.
In standard cross-coupling (Suzuki, Stille, Negishi), this molecule presents a unique chemoselective challenge:
-
The Electrophile (Ar–OAc): The acetate group is a "pseudohalide." Unlike aryl bromides or iodides, the C–O bond is strong and electron-rich, requiring specialized electron-rich ligands (e.g., Buchwald phosphines or NHCs) to facilitate oxidative addition.
-
The Bystander (Ar–CHCl₂): The benzylic gem-dichloride group is sensitive. While generally stable to oxidation, it is prone to hydrolysis (to aldehydes) under basic aqueous conditions or reductive dechlorination under aggressive catalytic regimes.
The "Role" in Protocol: This molecule acts as a Masked Carbonyl Electrophile . By coupling the acetate, researchers can install a biaryl system and subsequently unmask the aldehyde (via hydrolysis) in a controlled downstream step, avoiding the side reactions often seen when coupling free benzaldehydes (e.g., condensation, oxidation).
Part 2: Mechanism & Critical Control Points
To successfully couple this substrate, the catalytic cycle must be tuned to favor C–O insertion over side reactions.
The Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical step is Oxidative Addition (OA) into the C–O bond.
-
Ligation: Bulky, electron-rich ligands (
) generate the active mono-ligated species . -
Oxidative Addition (Rate Limiting): The Pd(0) center inserts into the Ar–OAc bond. This is thermodynamically more difficult than Ar–Br insertion.
-
Insight: Standard ligands like
are often insufficient. Ligands like XPhos , SPhos , or BrettPhos are required to lower the activation energy.
-
-
Transmetallation: The boronic acid (
) transfers its aryl group to the Pd center. -
Reductive Elimination: The biaryl product is released, regenerating Pd(0).
Visualization: Chemoselective Pathway
The following diagram illustrates the successful pathway (Green) versus the common failure modes (Red) involving the dichloromethyl group.
Caption: Pathway selectivity. Success relies on rapid C-O activation (Blue) while avoiding hydrolysis or reduction (Red) of the dichloromethyl group.
Part 3: Optimized Experimental Protocol
This protocol utilizes a Buchwald-type precatalyst system to ensure efficient C–O activation under anhydrous conditions, preserving the gem-dichloride.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-(Dichloromethyl)phenyl Acetate | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst Source | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ | Palladium Source |
| Ligand | XPhos or BrettPhos (2:1 L:Pd ratio) | Critical for C-O activation |
| Base | K₃PO₄ (Anhydrous) (2-3 equiv) | Base (Water-free) |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Non-protic medium |
Step-by-Step Procedure
1. Catalyst Pre-complexation (Recommended for reproducibility):
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol).
-
Add anhydrous Toluene (1.0 mL) and stir at room temperature for 5-10 minutes until the solution turns from orange to a clear/yellowish active catalyst solution.
-
Expert Note: Pre-forming the catalyst prevents the "induction period" and reduces the exposure of the substrate to free base before the catalytic cycle begins.
-
2. Reaction Assembly:
-
To the catalyst vial, add:
-
3-(Dichloromethyl)phenyl Acetate (1.0 mmol, 1.0 equiv).
-
Aryl Boronic Acid (1.2 mmol, 1.2 equiv).
-
Finely ground, anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).
-
-
Critical: Do not use aqueous base (e.g., Na₂CO₃ solution) as this will hydrolyze the
group to an aldehyde ( ) during the heating phase.
3. Execution:
-
Seal the vial with a Teflon-lined crimp cap.
-
Heat the block to 80–100 °C with vigorous stirring (1000 rpm).
-
Monitor by HPLC or GC-MS.
-
Target: Disappearance of the acetate peak.
-
Watch for: Appearance of Ar-OH (hydrolysis of acetate without coupling) or Ar-CHO (hydrolysis of the dichloromethyl group).
-
4. Work-up (Quench):
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography on silica gel.
-
Note: The product (Biaryl-CHCl₂) is generally less polar than the corresponding aldehyde. Avoid acidified silica which might hydrolyze the product.
-
Part 4: Troubleshooting & Expert Insights
The "Hydrolysis" Problem
If you observe the formation of an aldehyde (signal at ~10.0 ppm in ¹H NMR) rather than the dichloromethyl group (singlet at ~6.6–7.0 ppm):
-
Cause: Water in the solvent or base.
-
Fix: Switch to strictly anhydrous Toluene and use a glovebox for setup. Ensure the base (K₃PO₄) is freshly dried.
Low Conversion (Acetate remains)
-
Cause: The C–O bond is too strong for the chosen catalyst system.
-
Fix:
-
Switch ligand to BrettPhos or RuPhos (specifically designed for difficult C–O/C–N bonds).
-
Increase temperature to 110 °C.
-
Consider using NHC precatalysts (e.g., Pd-PEPPSI-IPr) which are exceptionally active for ester cleavage.
-
Dechlorination (Ar-CH₃ or Ar-CH₂Cl formed)
-
Cause: Presence of hydride sources (e.g., if using isopropanol or ethanol as cosolvents).
-
Fix: Use strictly non-protic solvents (Toluene, Dioxane, THF). Avoid alcohols.
Part 5: References
-
Muto, K., Yamaguchi, J., Itami, K. (2012). "Nickel-Catalyzed C–H/C–O Coupling of Azoles with Phenol Derivatives." Journal of the American Chemical Society, 134(1), 169–172. Link
-
Context: Establishes the foundational logic for activating phenol derivatives (esters/carbamates) using Ni/Pd catalysis.
-
-
Kwong, F. Y., et al. (2008).[2] "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Mesylates and Tosylates." Journal of the American Chemical Society, 130(46), 15304–15305. Link
-
Context: Defines the ligand requirements (CM-Phos, XPhos) for activating C–O electrophiles similar to acetates.
-
-
Hama, T., Hartwig, J. F. (2008). "Palladium-Catalyzed α-Arylation of Esters and Amides." Chemical Reviews, 108(8), 2998-3015. Link
-
Mesganaw, T., Garg, N. K. (2013). "Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives." Organic Process Research & Development, 17(1), 29–39. Link
-
Context: While focusing on Ni, this review covers the stability and reactivity profiles of aryl pivalates and acetates in cross-coupling, relevant to the handling of the subject molecule.
-
Sources
Application Note: 3-(Dichloromethyl)phenyl Acetate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Identifying versatile, stable, and readily available precursors is paramount for the efficient discovery of novel molecular architectures. 3-(Dichloromethyl)phenyl acetate is an exemplary yet underutilized precursor. Its dichloromethyl group serves as a stable, crystalline synthetic equivalent of a formyl group (an aldehyde), offering significant advantages in handling and reactivity control. This guide provides an in-depth exploration of its application, detailing protocols for its conversion into key intermediates and subsequent elaboration into valuable pyridine and quinoline heterocyclic systems.
Introduction: The Strategic Advantage of a "Masked" Aldehyde
The dichloromethyl group (-CHCl₂) is a powerful functional group in synthetic chemistry. It is isosteric to a hydrated aldehyde and can be readily hydrolyzed under controlled conditions to unveil a formyl group (-CHO). The industrial synthesis of benzaldehyde, for instance, often proceeds through the hydrolysis of (dichloromethyl)benzene (benzal chloride)[1].
3-(Dichloromethyl)phenyl acetate leverages this principle, offering several key advantages over its aldehyde counterpart, 3-acetoxybenzaldehyde:
-
Enhanced Stability: It is less prone to oxidation and polymerization, ensuring longer shelf-life and consistency in reaction outcomes.
-
Improved Handling: As a solid, it is easier to weigh and handle accurately compared to liquid or volatile aldehydes.
-
Controlled Release: The aldehyde functionality is generated in situ or in a dedicated prior step, which can be beneficial for complex, multi-step syntheses where the premature presence of a reactive aldehyde could lead to side reactions.
This application note will demonstrate the utility of this precursor through two robust and widely applicable named reactions for heterocyclic synthesis: the Hantzsch Pyridine Synthesis and the Friedländer Quinoline Synthesis .
Foundational Protocol: Hydrolysis to 3-Acetoxybenzaldehyde
The cornerstone of using 3-(dichloromethyl)phenyl acetate is its efficient conversion to the corresponding aldehyde. This is typically achieved via acid-catalyzed hydrolysis, where water acts as the nucleophile to displace the two chloride atoms.
Mechanistic Rationale
The reaction proceeds through a geminal diol intermediate which is generally unstable and readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde. The acetate group at the meta-position is stable under these conditions.
Experimental Protocol: Hydrolysis
-
Materials: 3-(Dichloromethyl)phenyl acetate, Dioxane (or Acetone), Water, Formic Acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel.
-
Procedure:
-
To a solution of 3-(dichloromethyl)phenyl acetate (1.0 eq) in a 3:1 mixture of dioxane and water, add formic acid (0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-acetoxybenzaldehyde.
-
Purify the product via column chromatography or recrystallization as needed.
-
Expected Results
| Parameter | Expected Value |
| Product | 3-Acetoxybenzaldehyde |
| Physical Form | Off-white to pale yellow solid |
| Yield | 85-95% |
| Purity (Crude) | >90% by ¹H NMR |
Application I: Hantzsch Synthesis of Dihydropyridines
The Hantzsch synthesis is a classic multi-component reaction that provides reliable access to 1,4-dihydropyridine (DHP) scaffolds, which are prominent in pharmaceuticals, notably as calcium channel blockers. The reaction condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
Workflow and Mechanism
The synthesis proceeds through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the DHP core.
Caption: Workflow for Hantzsch Dihydropyridine Synthesis.
Experimental Protocol: Hantzsch Reaction
-
Materials: 3-Acetoxybenzaldehyde (from Protocol 2.2), Ethyl acetoacetate, Ammonium acetate, Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
-
Procedure:
-
In a round-bottom flask, combine 3-acetoxybenzaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux (approx. 80 °C) with stirring.
-
Continue heating for 8-12 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient).
-
Application II: Friedländer Synthesis of Quinolines
The Friedländer synthesis is a direct and powerful method for constructing quinoline rings, a core scaffold in numerous antimalarial, anticancer, and anti-inflammatory agents. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl[2][3][4].
Precursor Modification and Synthetic Strategy
To utilize our precursor for a Friedländer synthesis, we must first introduce a 2-amino group. This requires a multi-step sequence starting from 3-(dichloromethyl)phenyl acetate:
-
Nitration: Introduction of a nitro group ortho to the dichloromethyl group.
-
Reduction: Reduction of the nitro group to an amine.
-
Hydrolysis: Conversion of the dichloromethyl group to the aldehyde.
This sequence yields the required 2-amino-3-acetoxybenzaldehyde intermediate. The synthesis of 2-aminobenzophenones, which are related starting materials, highlights the importance of these ortho-substituted aniline derivatives in heterocyclic synthesis[5][6][7].
Caption: Multi-step workflow for Friedländer Quinoline Synthesis.
Experimental Protocol: Friedländer Annulation
This protocol assumes the successful synthesis of 2-amino-3-acetoxybenzaldehyde.
-
Materials: 2-Amino-3-acetoxybenzaldehyde, an α-methylene ketone (e.g., cyclohexanone, ethyl acetoacetate), catalyst (e.g., p-toluenesulfonic acid or KOH), Ethanol or Toluene.
-
Equipment: Round-bottom flask with Dean-Stark trap (for acid catalysis), reflux condenser, magnetic stirrer/hotplate.
-
Procedure (Acid-Catalyzed Example):
-
To a round-bottom flask equipped with a Dean-Stark trap, add 2-amino-3-acetoxybenzaldehyde (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-18 hours[4].
-
Cool the mixture, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting quinoline derivative by column chromatography or recrystallization.
-
Conclusion
3-(Dichloromethyl)phenyl acetate is a highly effective and stable precursor for synthesizing complex heterocyclic molecules. Its role as a synthetic equivalent for 3-acetoxybenzaldehyde provides a practical advantage for large-scale synthesis and methods development. The protocols detailed herein for the Hantzsch and Friedländer reactions demonstrate its broad applicability and provide a solid foundation for researchers in drug discovery and materials science to build upon for the creation of novel, high-value compounds.
References
-
Wikipedia. Reissert indole synthesis. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Available from: [Link]
-
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2025). Available from: [Link]
-
PMC. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available from: [Link]
-
Organic Syntheses Procedure. 2-aminobenzophenone. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
ACS Publications. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega. (2019). Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Reissert Indole Synthesis. Available from: [Link]
-
Reissert Indole Synthesis. Available from: [Link]
-
CHLOROMETHYL-DICHLOROPHOSPHANE: A USEFUL REAGENT FOR THE SYNTHESIS OF NEW HETEROCYCLES WITH DICOORDINATE PHOSPHORUS. Available from: [Link]
-
YMER. ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Available from: [Link]
-
OAR@UM. Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. Available from: [Link]
-
Wikipedia. Benzal chloride. Available from: [Link]
-
ResearchGate. Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),.... Available from: [Link]
-
ResearchGate. The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF. Available from: [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
Organic Syntheses Procedure. dichloromethyl methyl ether. Available from: [Link]
-
Vaia. Benzaldehyde can be prepared by the hy drolysis of: |Al (a) benzonitrile (b) benzotrichloride (c) benzyl chloride (d) benzal chloride. Available from: [Link]
-
ACS Publications - ACS.org. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents | Organic Letters. (2025). Available from: [Link]
-
ResearchGate. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF. (2025). Available from: [Link]
-
synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (2004). Available from: [Link]
-
Sciencemadness.org. Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11. (2008). Available from: [Link]
-
Novartis OAK. Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode. (2017). Available from: [Link]
-
Heterocyclic Letters. No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Available from: [Link]
-
YouTube. Commercial Method of Preparation of Benzaldehyde from Toulene| Organic Chemsitry| Class-12|. (2023). Available from: [Link]
-
ResearchGate. Synthesis of sulphur‐containing heterocycles using DCM.. Available from: [Link]
-
Patsnap Eureka. How Carbon Tetrachloride Influences Organic Chemistry Reactions?. (2025). Available from: [Link]
Sources
- 1. Benzal chloride - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for the Preparation of 3-(Dichloromethyl)phenyl Acetate and its Analogs: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the preparation of 3-(dichloromethyl)phenyl acetate and its analogs. The document is designed to provide both theoretical insights and practical, step-by-step protocols for laboratory execution. The methodologies detailed herein are grounded in established organic chemistry principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction
Substituted phenyl acetates are a class of organic compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. The introduction of a dichloromethyl group onto the phenyl ring offers a unique combination of lipophilicity and chemical reactivity, making analogs of 3-(dichloromethyl)phenyl acetate valuable scaffolds for the development of novel bioactive molecules and functional materials. The dichloromethyl group can serve as a precursor for further chemical transformations, such as conversion to an aldehyde (formyl) group, which is a key functional group in many pharmaceuticals and agrochemicals.
This document outlines two primary synthetic approaches for the preparation of 3-(dichloromethyl)phenyl acetate, starting from readily available precursors. The first strategy involves the synthesis of the key intermediate, 3-(dichloromethyl)phenol, followed by its esterification. The second approach explores the direct dichloromethylation of a phenyl acetate precursor. Each section provides a detailed protocol, a discussion of the underlying chemical principles, and expected outcomes.
Strategic Approach to Synthesis
The synthesis of 3-(dichloromethyl)phenyl acetate can be logically approached in a two-step sequence:
-
Synthesis of the Phenolic Precursor: Preparation of 3-(dichloromethyl)phenol.
-
Esterification: Acetylation of 3-(dichloromethyl)phenol to yield the final product.
This modular approach allows for the synthesis of a variety of analogs by either modifying the starting phenol or by using different acylating agents in the final step.
Part 1: Synthesis of the Key Intermediate: 3-(Dichloromethyl)phenol
The primary challenge in the synthesis of the target molecule lies in the regioselective introduction of the dichloromethyl group at the meta-position of the phenol ring. While the Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols via a dichlorocarbene intermediate, achieving meta-selectivity can be challenging.[1][2] A more controlled and reliable approach involves the conversion of a meta-substituted precursor, such as 3-hydroxybenzaldehyde.
Proposed Synthetic Route: From 3-Hydroxybenzaldehyde
This proposed route involves the conversion of the aldehyde functional group of 3-hydroxybenzaldehyde into a geminal dichloride. This transformation can be achieved using various chlorinating agents.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: 3-Hydroxybenzaldehyde is a commercially available and relatively inexpensive starting material with the hydroxyl group and the precursor to the dichloromethyl group in the desired meta-relationship.[3]
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting aldehydes to geminal dichlorides. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the product and sulfur dioxide gas. Other reagents like phosphorus pentachloride (PCl₅) could also be employed.
Protocol 1: Synthesis of 3-(Dichloromethyl)phenol
Materials:
-
3-Hydroxybenzaldehyde
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a fume hood, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0-2.5 eq) to the stirred solution via a dropping funnel. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 3-(dichloromethyl)phenol.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validation:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the dichloromethyl group (a singlet in ¹H NMR typically between δ 6.5-7.5 ppm) and the phenolic hydroxyl group (a broad singlet in ¹H NMR and a characteristic O-H stretch in the IR spectrum).
-
The purity can be assessed by HPLC or GC-MS analysis.
Part 2: Esterification of 3-(Dichloromethyl)phenol
Once the key phenolic intermediate is obtained, the final step is the esterification of the hydroxyl group to form the acetate ester. This is a standard transformation in organic synthesis and can be achieved with high efficiency using several methods.[4][5]
Method A: Acetylation using Acetic Anhydride with a Base
This is a classic and reliable method for the acetylation of phenols. The use of a base deprotonates the phenol to the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of acetic anhydride.
Reaction Scheme:
Caption: Synthetic scheme for 3-(Dichloromethyl)phenyl Acetate.
Mechanism of Esterification
Caption: Mechanism of base-catalyzed acetylation of a phenol.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of 3-(dichloromethyl)phenyl acetate and its analogs. The proposed two-step synthesis starting from 3-hydroxybenzaldehyde offers a controlled and regioselective approach to the target molecule. The subsequent esterification is a high-yielding and straightforward transformation. By modifying the starting materials and reagents in these protocols, a diverse library of analogs can be generated for further investigation in drug discovery and materials science. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents and products should be handled with care.
References
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
PrepChem. (2023). Preparation of phenyl acetate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate. University of Wisconsin-Madison. Retrieved February 19, 2026, from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Buy 3-(Chloromethyl)phenol | 60760-06-7 [smolecule.com]
- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 5. prepchem.com [prepchem.com]
Protecting group strategies utilizing the dichloromethylphenyl moiety
Application Note: Protecting Group Strategies Utilizing the Dichlorobenzyl and Dichloromethylphenyl Moieties
Part 1: Strategic Overview & Rationale
The "Super-Stable" Benzyl Variants
In complex multi-step synthesis, standard benzyl (Bn) ethers often fail due to premature cleavage under moderately acidic conditions (e.g., 50% TFA) or during regioselective manipulations. The Dichlorobenzyl (DCB) moiety—specifically the 2,6-dichlorobenzyl (2,6-Cl
By introducing electron-withdrawing chlorine atoms onto the aromatic ring, we dramatically alter the electronics of the protecting group. This guide addresses the user's inquiry regarding "dichloromethylphenyl" moieties by focusing on the two chemically relevant implementations:
-
The Dichlorobenzyl Ether (DCB): A robust protection for hydroxyls (Tyr, Ser, Thr) and thiols (Cys), offering extreme acid stability.
-
The Dichloromethylphenyl Silane: A specialized silyl protection strategy.
Mechanistic Causality: The Hammett Effect
The stability of benzyl-type protecting groups during acidolysis depends on the stability of the benzylic carbocation intermediate generated upon cleavage.
-
Standard Benzyl: Cleaves readily because the phenyl ring stabilizes the cation via resonance.
-
Dichlorobenzyl: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This destabilizes the transition state carbocation, increasing the activation energy required for cleavage.
Result: The 2,6-Cl
Part 2: Experimental Protocols
Protocol A: Synthesis of Boc-Tyr(2,6-Cl Bzl)-OH
Context: This is the primary method for installing the moiety to protect the phenolic hydroxyl of Tyrosine.
Reagents:
-
Boc-Tyr-OH (Starting material)[1]
-
2,6-Dichlorobenzyl bromide (Alkylation agent)
-
Sodium Hydride (NaH) (Base)
-
Dimethylformamide (DMF) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve Boc-Tyr-OH (10 mmol) in anhydrous DMF (30 mL) under N
atmosphere. Cool to 0°C.[2][3] -
Deprotonation: Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Critical: Allow evolution of H
gas to cease (approx. 30 min) to ensure phenolate formation without racemization of the -carbon. -
Alkylation: Add 2,6-Dichlorobenzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl
/MeOH/AcOH 85:10:5). -
Quench & Workup: Pour mixture into ice-cold 5% citric acid (pH ~3). Extract with Ethyl Acetate (3x). Wash organic layer with water (to remove DMF) and brine.
-
Purification: Recrystallize from EtOAc/Hexane.
Validation Check:
-
H NMR: Look for the distinctive singlet (or split singlet) of the benzylic -CH
- protons at ~5.1–5.2 ppm. The aromatic region will show the specific substitution pattern of the 2,6-dichloro ring.
Protocol B: Deprotection (The "High Acid" Cleavage)
Context: Because the DCB group is resistant to TFA, it requires superacid conditions (HF or TFMSA) for removal. This orthogonality allows for selective deprotection of other groups (like Boc) using TFA while keeping the DCB intact.
Method: HF Cleavage (standard for SPPS)
-
Preparation: Place the peptide-resin in a Teflon reaction vessel. Add scavenger (p-cresol or anisole, 10% v/v) to capture the generated dichlorobenzyl carbocations and prevent re-alkylation of the tyrosine ring (3-position).
-
Reaction: Treat with anhydrous Hydrogen Fluoride (HF) at 0°C for 60 minutes.
-
Workup: Evaporate HF under a stream of N
. Precipitate peptide with cold diethyl ether.
Part 3: Comparative Stability Data
The following table illustrates why the Dichlorobenzyl moiety is selected over standard benzyl groups.
| Protecting Group | Structure | Stability (50% TFA) | Cleavage Condition | Relative Stability Factor |
| Benzyl (Bzl) | Ph-CH | Labile (Partial loss) | HF, TFMSA, H | 1x |
| 2-Chlorobenzyl (Cl-Z) | 2-Cl-Ph-CH | Moderate | HF (30 min) | ~100x |
| 2,6-Dichlorobenzyl | 2,6-Cl | Stable | HF (60 min), TFMSA | ~5000x |
| 2,4-Dichlorobenzyl | 2,4-Cl | Stable | HF, DDQ (oxidative) | High |
Part 4: Visualization of Pathways
The following diagram illustrates the orthogonality strategy in SPPS using the Dichlorobenzyl moiety.
Part 5: Advanced Application - Carbohydrate Chemistry
In carbohydrate synthesis, the 2,4-Dichlorobenzyl (2,4-DCB) ether is utilized not just for protection, but to tune the reactivity of glycosyl donors.
-
Concept: "Arming vs. Disarming."
-
Mechanism: The electron-withdrawing nature of the 2,4-DCB group at the C-2 position of a sugar donor destabilizes the oxocarbenium ion intermediate, "disarming" the donor and making it less reactive than a standard benzyl-protected donor.
-
Protocol Insight: This allows for chemoselective glycosylation . You can react an "armed" donor (standard benzyls) with an acceptor in the presence of a "disarmed" donor (2,4-DCB protected), as the latter will not react until activated by stronger promoters.
Part 6: References
-
Merrifield, R. B., & Erickson, B. W. (1973). Acid Stability of 2,6-Dichlorobenzyl and 2-Bromobenzyloxycarbonyl Protecting Groups.[4] Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][5][6] Chemical Reviews. Link
-
Corey, E. J., et al. (1972). Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers.[7] (Contextual reference for silyl comparison). Journal of the American Chemical Society. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for DCB stability data). Link
-
Boltjes, A., et al. (2019). 2,4-Dichlorobenzyl groups in carbohydrate chemistry: Tuning reactivity. Chemistry – A European Journal. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]
- 7. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis and Purification of 3-(Dichloromethyl)phenyl Acetate: A Process Development Perspective
Part 1: Executive Summary & Strategic Route Selection
The synthesis of 3-(Dichloromethyl)phenyl Acetate (CAS: N/A for specific isomer, analogue to m-cresyl acetate derivatives) presents a classic process chemistry challenge: balancing raw material cost against downstream purification complexity.
This compound contains two sensitive functionalities:
-
Phenolic Acetate: Susceptible to hydrolysis under aqueous acidic/basic conditions and potential cleavage by strong Lewis acids.
-
Dichloromethyl Group (Benzal Chloride): A "masked" aldehyde, highly reactive toward hydrolysis and sensitive to thermal degradation during distillation.
Route Analysis
For pharmaceutical and high-value agrochemical applications, we evaluate two primary routes.
| Feature | Route A: Radical Chlorination | Route B: Deoxochlorination (Recommended) |
| Starting Material | m-Cresyl Acetate | 3-Hydroxybenzaldehyde |
| Reagents | Acetic Anhydride, | |
| Selectivity | Low: Mixture of mono-, di-, and tri-chlorides. | High: Stoichiometric conversion of CHO to |
| Purification | Difficult fractional distillation required. | Simple distillation or crystallization. |
| Scalability | High (Commodity Chemical style). | High (Pharma Batch style). |
| Suitability | Agrochemicals / Bulk Intermediates. | APIs / High-Purity Intermediates. |
Decision: This Application Note details Route B (Deoxochlorination) . It offers superior control over impurity profiles, specifically avoiding the formation of the 3-(trichloromethyl) byproduct, which is nearly impossible to separate from the target product by distillation due to boiling point similarities.
Part 2: Detailed Experimental Protocol (Route B)
Phase 1: Acetylation of 3-Hydroxybenzaldehyde
Objective: Protect the phenol group to prevent side reactions with chlorinating agents.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
DMAP (0.01 equiv - Catalyst)
-
Solvent: Ethyl Acetate (
) or Dichloromethane ( )
Protocol:
-
Charging: To a glass-lined reactor flushed with
, charge 3-Hydroxybenzaldehyde and (5 vol). -
Base Addition: Add
and DMAP. Cool the mixture to 0–5 °C. -
Acetylation: Add Acetic Anhydride dropwise, maintaining internal temperature
°C (Exothermic). -
Reaction: Warm to 25 °C and stir for 2 hours. Monitor by HPLC/TLC (Disappearance of phenol).
-
Workup: Quench with water. Wash organic layer with 1M
(to remove amine salts), then saturated , then Brine. -
Isolation: Dry over
and concentrate in vacuo.-
Checkpoint: Intermediate 3-Formylphenyl Acetate is typically a viscous oil or low-melting solid. Yield >95%.
-
Phase 2: Deoxochlorination (The Critical Step)
Objective: Convert the aldehyde to the gem-dichloride without cleaving the acetate.
Mechanism:
This step utilizes Thionyl Chloride (
Reagents:
-
3-Formylphenyl Acetate (Intermediate from Phase 1)
-
Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Catalyst: DMF (Dimethylformamide) or N-Formylpiperidine (0.1 equiv)
-
Solvent: Toluene (Preferred for thermal stability) or Neat
Step-by-Step Protocol:
-
Setup: Use a reactor equipped with a reflux condenser, mechanical stirrer, and a caustic scrubber (NaOH trap) to neutralize evolved
and gases. -
Dissolution: Dissolve 3-Formylphenyl Acetate in Toluene (3 vol). Add DMF catalyst.[1]
-
Addition: Heat solution to 50 °C. Add
dropwise over 1 hour.-
Caution: Vigorous gas evolution (
, ). Ensure scrubber capacity is sufficient.
-
-
Reflux: Ramp temperature to 80–90 °C (or reflux) and hold for 4–6 hours.
-
In-Process Control (IPC): Monitor by GC. Look for disappearance of the aldehyde peak.
-
Note: If reaction stalls, add 0.1 equiv additional
.
-
-
Degassing: Once complete, switch condenser to distillation mode. Apply mild vacuum (200 mbar) at 50 °C to strip excess
and dissolved gases. Do not overheat , as benzyl chlorides can degrade. -
Workup:
-
Cool to 20 °C.
-
Critical Step: Rapidly wash with ice-cold 5%
solution. (Minimize contact time to prevent hydrolysis of the group back to aldehyde). -
Separate phases immediately. Dry organic layer with anhydrous
.
-
Phase 3: Purification & Isolation
Method: Vacuum Distillation The product is a high-boiling liquid.
-
Apparatus: Short-path distillation head or wiped-film evaporator (for >1kg scale).
-
Conditions: High vacuum (< 5 mbar) is essential to keep bath temperature below 140 °C.
-
Expected Boiling Point: ~110–120 °C at 2 mbar (Estimate based on benzal chloride).
-
-
Fractions:
-
F1 (Forecut): Residual toluene, unreacted
. -
F2 (Product): Clear, colorless to pale yellow liquid.
-
F3 (Residue): Oligomers/Polymers.
-
-
Storage: Store under Nitrogen in amber glass. Add a stabilizer (e.g., propylene oxide, 0.1%) if long-term storage is required to scavenge any
formed by slow hydrolysis.
Part 3: Analytical Controls & Specifications
| Test | Method | Acceptance Criteria | Rationale |
| Assay | GC-FID | > 98.0% | Purity for downstream coupling. |
| Aldehyde Content | GC/HPLC | < 0.5% | Indicates incomplete reaction or hydrolysis. |
| Trichloride | GC-MS | < 0.1% | Critical if using Route A (Radical); less likely in Route B. |
| Water | Karl Fischer | < 0.05% | Moisture causes rapid degradation to aldehyde + HCl. |
| Appearance | Visual | Clear Liquid | Color indicates oxidation or polymerization. |
Part 4: Process Visualization
Reaction Scheme & Workflow
Caption: Optimized process flow for the deoxochlorination route, ensuring high selectivity and safety.
Part 5: Safety & Waste Management (E-E-A-T)
Lachrymator Hazard
Benzyl chloride derivatives (including this product) are potent lachrymators (tear gas agents).
-
Engineering Control: All operations must occur in a certified fume hood or closed reactor system.
-
PPE: Full-face respirator availability is mandatory during sampling or distillation setup.
-
Decontamination: Spills should be treated with dilute ammonia or alcoholic KOH to hydrolyze the chloride immediately.
HCl & SO2 Management
The deoxochlorination generates massive volumes of acidic gas.
-
Scrubber: A two-stage scrubber (Water -> 10% NaOH) is required. Do not vent directly to the atmosphere.
-
Corrosion: Use Hastelloy or Glass-lined reactors. Stainless steel (SS316) may suffer pitting corrosion from wet HCl.
Thermal Stability
-
Runaway Risk: While the deoxochlorination is endothermic/thermally neutral, the product can decompose autocatalytically if traces of iron (
) or moisture are present at high temperatures (>150 °C).
References
-
Preparation of Benzal Chlorides
-
Organic Syntheses, Coll. Vol. 2, p. 89 (1943); Vol. 10, p. 11 (1930). (Classic method for benzal chloride via chlorination).[2]
-
Source:
-
-
Deoxochlorination of Aldehydes with Thionyl Chloride
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
Safety Data for Benzal Chloride Derivatives
Sources
Use of 3-(Dichloromethyl)phenyl Acetate in the synthesis of agrochemicals and dyes
Topic: Use of 3-(Dichloromethyl)phenyl Acetate in the synthesis of agrochemicals and dyes Content Type: Detailed Application Notes and Protocols
Subtitle: A "Masked" Aldehyde Precursor for High-Purity Agrochemical and Dye Synthesis
Executive Summary
In the precision synthesis of fine chemicals, 3-(Dichloromethyl)phenyl Acetate (CAS 4530-45-4) serves as a critical "pro-intermediate." While its hydrolysis product, 3-hydroxybenzaldehyde (3-HBA) , is the active scaffold in numerous fungicides, herbicides, and xanthene dyes, 3-HBA itself is prone to oxidation (forming 3-hydroxybenzoic acid) and dimerization during storage.
This guide details the use of 3-(Dichloromethyl)phenyl Acetate as a lipophilic, stable precursor. By generating the reactive aldehyde and phenolic moieties in situ or immediately prior to coupling, researchers can bypass the stability issues of 3-HBA, ensuring higher yields and cleaner impurity profiles in downstream coupling reactions like Knoevenagel condensations and Schiff base formations.
Chemical Profile & Mechanism of Action
Physicochemical Properties
| Property | Data |
| Chemical Name | 3-(Dichloromethyl)phenyl Acetate |
| CAS Number | 4530-45-4 |
| Synonyms | m-Acetoxybenzal chloride; m-Cresyl acetate, |
| Molecular Formula | C |
| Molecular Weight | 219.06 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in Toluene, DCM, Ethyl Acetate; Insoluble in water (until hydrolyzed) |
The "Double-Masking" Strategy
This molecule protects two reactive sites:
-
The Aldehyde: Masked as a dichloromethyl group (
). This prevents autoxidation to carboxylic acid. -
The Phenol: Masked as an acetate ester (
). This prevents premature electrophilic substitution or oxidation of the ring.
Reactivity Pathway: The compound undergoes a two-stage activation. Acidic or basic hydrolysis converts the gem-dichloride to an aldehyde and the ester to a phenol.
Figure 1: Stepwise activation pathway of 3-(Dichloromethyl)phenyl Acetate to the active 3-hydroxybenzaldehyde scaffold.
Protocol A: Controlled Hydrolysis to High-Purity 3-Hydroxybenzaldehyde
Objective: Generate oxidation-free 3-hydroxybenzaldehyde for immediate use in sensitive coupling reactions.
Materials
-
3-(Dichloromethyl)phenyl Acetate (10 mmol, 2.19 g)
-
Ethanol (95%) or Methanol
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric Acid (HCl), 1M and 6M
-
Toluene (extraction solvent)
Experimental Workflow
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.19 g of precursor in 20 mL of Ethanol.
-
Hydrolysis Induction: Add 15 mL of 2M NaOH (30 mmol, 3 eq). The solution will turn yellow (phenolate formation).
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours.
-
Self-Validation Check: Monitor reaction by TLC (Silica, 20% EtOAc/Hexane). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Acidification: Cool to room temperature. Slowly add 6M HCl until pH reaches 1–2. This protonates the phenolate and ensures the gem-diol intermediate collapses to the aldehyde.
-
Workup:
-
Dilute with 50 mL water.
-
Extract with Toluene (
mL). -
Wash organic layer with brine.
-
Dry over Na
SO and concentrate in vacuo.
-
-
Yield: Expect ~1.10–1.15 g (90–95%) of off-white solid (mp 100–103°C).
Why this works: The alkaline conditions rapidly cleave the acetate and hydrolyze the gem-dichloride. Acidification prevents the Cannizzaro reaction (disproportionation) which can occur if the aldehyde sits in base too long.
Application Note: Agrochemical Synthesis
Context: The 3-hydroxybenzaldehyde moiety is a structural motif in various fungicides (e.g., strobilurin derivatives) and herbicides (e.g., phenoxyphenyl ethers). The 3-position is strategic for introducing metabolic stability or specific binding affinities.
Protocol B: Synthesis of 3-(Phenoxy)benzaldehyde Derivatives (Ether Linkage)
This protocol demonstrates the "One-Pot" generation and coupling, avoiding isolation of the aldehyde.
Reaction Scheme:
-
Hydrolysis of precursor
3-Hydroxybenzaldehyde. -
Ullmann-type coupling with Aryl Halide
Diaryl Ether.
Step-by-Step:
-
Hydrolysis: Perform Protocol A (Steps 1–3), but do not acidify yet. You currently have Sodium 3-formylphenolate in ethanol/water.
-
Solvent Swap: Evaporate ethanol under reduced pressure. Redissolve the residue in DMF (Dimethylformamide).
-
Coupling:
-
Add 1.1 eq of 4-Chlorobenzotrifluoride (common agro-intermediate).
-
Add 0.1 eq CuI (Copper Iodide) and 0.2 eq 2,2'-bipyridine (ligand).
-
Add 2 eq K
CO .
-
-
Heating: Heat to 120°C for 12 hours under Nitrogen.
-
Validation:
-
Check: The disappearance of the aldehyde proton (CHO,
9.9 ppm) is not the target here; rather, look for the shift in the aromatic region indicating ether formation.
-
-
Isolation: Pour into water, extract with ethyl acetate. The product is a 3-(4-trifluoromethylphenoxy)benzaldehyde derivative, a precursor to hydrazone or oxime-based insecticides.
Application Note: Dye Synthesis (Xanthenes & Coumarins)
Context: 3-Hydroxybenzaldehyde is a vital starting material for 7-hydroxycoumarins (umbelliferone derivatives) used as optical brighteners and laser dyes.
Protocol C: Pechmann Condensation to Coumarin Derivatives
Using the precursor ensures the phenol is free of oxidation products (quinones) that darken the final dye.
Workflow:
-
Pre-treatment: Hydrolyze 3-(Dichloromethyl)phenyl Acetate (10 mmol) using acid hydrolysis (Reflux with 10% H
SO for 4 hours). Note: Acid hydrolysis is preferred here to be compatible with the subsequent acid-catalyzed condensation. -
Condensation:
-
To the crude hydrolysate (3-HBA), add Ethyl Acetoacetate (10 mmol).
-
Cool to 0°C.
-
Add concentrated H
SO (5 mL) dropwise.
-
-
Reaction: Stir at room temperature for 18 hours.
-
Quench: Pour reaction mixture over crushed ice.
-
Result: Precipitate of 7-hydroxy-4-methylcoumarin (or isomer depending on directing effects).
-
Observation: Strong blue fluorescence under UV light (365 nm) confirms coumarin formation.
-
Process Safety & Self-Validating Systems
Hazard Identification
-
3-(Dichloromethyl)phenyl Acetate: Skin irritant, lachrymator (due to potential trace hydrolysis releasing HCl). Handle in a fume hood.
-
Hydrolysis: Releases Acetate and Chloride ions. In acidic workup, trace HCl gas may evolve.
Analytical Validation (QC)
Before using the precursor in critical steps, validate its integrity:
-
1H NMR (CDCl
):-
2.3 ppm (s, 3H, -OCOCH
) -
6.6 ppm (s, 1H, -CH Cl
) -
Impurity Alert: If you see a peak at
9.9 ppm, the material has partially hydrolyzed to the aldehyde.
-
2.3 ppm (s, 3H, -OCOCH
-
GC-MS:
-
Parent ion (
) at 218/220/222 (characteristic Cl isotope pattern).
-
Figure 2: Quality Control decision tree based on NMR analysis of the precursor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67406, m-Cresyl acetate. Retrieved from [Link]
-
Credence Research (2024). 3-Hydroxybenzaldehyde Reagent Market Size, Share and Growth 2032. Retrieved from [Link]
-
Organic Syntheses (1945). m-Hydroxybenzaldehyde.[1] Org. Synth. 1945, 25,[1] 55. DOI: 10.15227/orgsyn.025.0055.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. m-Cresyl acetate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(Dichloromethyl)phenyl Acetate synthesis
This guide serves as a specialized Technical Support Center for the synthesis of 3-(Dichloromethyl)phenyl Acetate . It is designed for organic chemists and process engineers encountering selectivity issues or yield losses during the transformation of the aldehyde moiety to the gem-dichloride in the presence of a sensitive ester group.
Ticket ID: #DCM-PA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]
Core Directive: The "Gold Standard" Protocol
Unlike bulk industrial chlorination of m-tolyl acetate (which suffers from poor mono/di/tri-selectivity), the high-precision route for drug development relies on the Deoxochlorination of 3-Acetoxybenzaldehyde .[1]
The Optimized Pathway (Route C)
This method minimizes the risk of Fries rearrangement (migration of the acetate) and ester cleavage.[1]
-
Precursor: 3-Acetoxybenzaldehyde (prepared via acetylation of 3-hydroxybenzaldehyde).[1]
-
Reagent System: Thionyl Chloride (
) with catalytic N,N-Dimethylformamide (DMF).[1][2] -
Why this route? Phosphorus pentachloride (
) is the classic reagent but is a strong Lewis acid that can trigger side reactions (polymerization/rearrangement) and leaves difficult-to-remove phosphoryl chloride ( ).[1] The /DMF system allows for a cleaner workup.
Step-by-Step Methodology
-
Setup: Flame-dried 3-neck RBF,
atmosphere, reflux condenser with a caustic scrubber ( trap) for / off-gassing. -
Charge: Add 3-Acetoxybenzaldehyde (1.0 eq) and anhydrous Toluene (5 volumes).
-
Activation: Add DMF (0.1 eq).[1] Note: DMF acts as the Vilsmeier-Haack type catalyst.[1][3]
-
Addition: Add Thionyl Chloride (1.5 eq) dropwise at 0–5°C.
-
Critical: Exotherm control is vital to prevent acetate cleavage.
-
-
Reaction: Warm slowly to 60°C. Monitor via GC-MS or TLC (Visualize with 2,4-DNP stain; aldehyde is orange, product is UV active but not orange).
-
Workup (The Danger Zone):
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove excess
and Toluene.[1][2] -
Do not perform an aqueous wash unless absolutely necessary.[1] Gem-dichlorides are prone to hydrolysis back to the aldehyde in the presence of water/base.[4]
-
If acid removal is required, wash rapidly with ice-cold saturated
, separate immediately, and dry over .[1]
-
Troubleshooting Matrix
Use this table to diagnose experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Lack of active catalyst species.[1] | Add more DMF. Pure |
| Product Reverts to Aldehyde | Hydrolysis during workup. | Avoid aqueous workup. Strip solvent/reagent under high vacuum.[1] If washing is needed, use ice-cold buffer and minimize contact time (<2 mins).[1] |
| Loss of Acetate Group (Phenol formation) | Acid-catalyzed hydrolysis or thermal cleavage.[1] | Lower Reaction Temp. Maintain <65°C. Ensure anhydrous conditions (moisture creates |
| "Tar" or Polymerization | Lewis-acid induced degradation. | Switch from PCl5 to SOCl2. If using |
| New Spot on TLC (Lower Rf) | Fries Rearrangement (Acetate migration).[1] | Lewis Acid Control. The catalyst or reagent is acting as a Lewis acid. Reduce loading or switch to Oxalyl Chloride.[5] |
Visualizing the Mechanism & Logic
The following diagram illustrates the critical decision pathways and the catalytic cycle of the DMF/
Caption: Decision tree comparing the classic PCl5 route vs. the optimized SOCl2/DMF catalytic cycle, highlighting the critical hydrolysis risk node.
Deep Dive FAQs
Q: Why is my product hydrolyzing back to the aldehyde on the shelf? A: Benzal chlorides (gem-dichlorides) are moisture sensitive.[1] The electron-withdrawing nature of the acetate group on the ring makes the benzylic carbon slightly more electrophilic, increasing susceptibility to nucleophilic attack by water.
-
Fix: Store the product under Argon/Nitrogen in a desiccator. Add a small packet of activated molecular sieves to the storage vial.
Q: Can I use Oxalyl Chloride instead?
A: Yes. Oxalyl chloride (
Q: I see a byproduct with a mass of M+ - 42. What is it?
A: This is likely 3-(dichloromethyl)phenol .[1][2] You have cleaved the acetate ester. This usually happens if the reaction mixture becomes too acidic (HCl buildup) at high temperatures.[1] Ensure you have a sufficient
Q: Why not just chlorinate m-tolyl acetate with radical conditions?
A: While valid for industrial scale, radical chlorination (using NCS or
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[2] (Standard protocols for conversion of aldehydes to gem-dichlorides using PCl5 and SOCl2).
-
Huy, P. H. (2019).[1][3] "Formamide Catalysis Facilitates the Transformation of Aldehydes into Geminal Dichlorides."[3] Synthesis, 51, 2474-2483.[1][3] Link
-
Relevance: Establishes the catalytic efficiency of formamides (like DMF) with chlorinating agents for sensitive substrates.
-
-
Newman, M. S. (1969).[1] "Geminal Dichlorides from Aldehydes." Journal of Organic Chemistry.
-
Relevance: Foundational work on the stability of gem-dichlorides.
-
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Regarding the stability of phenyl esters in acidic media).
Sources
Technical Support Center: Purification of 3-(Dichloromethyl)phenyl Acetate
Ticket ID: #PUR-3-DCPA-001 Subject: Troubleshooting & Purification Protocols for Crude 3-(Dichloromethyl)phenyl Acetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely handling a crude reaction mixture resulting from the radical chlorination of m-tolyl acetate. The target molecule, 3-(dichloromethyl)phenyl acetate , presents a "double-edged" stability challenge:
-
The Acetate Ester: Susceptible to base-catalyzed hydrolysis (saponification).
-
The Gem-Dichloride: Highly susceptible to acid-catalyzed hydrolysis (forming the aldehyde) and thermal degradation.
This guide prioritizes High-Vacuum Distillation as the gold standard for purity. Chromatography is presented as a secondary "rescue" technique, strictly requiring buffered conditions to prevent on-column degradation.
Module 1: Primary Purification Strategy (Vacuum Distillation)
Status: Recommended Purity Target: >98%
Distillation is preferred because it avoids the hydrolytic risks associated with silica gel. However, the gem-dichloromethyl group is thermally sensitive. You must minimize "residence time" at high temperatures.
Pre-Distillation Checklist (Critical)
-
Quench Radical Species: If your crude comes from radical chlorination, add a radical inhibitor (e.g., BHT, 0.1 wt%) to the pot to prevent polymerization.
-
Strictly Anhydrous: Any moisture present at high temperatures will convert the
group to an aldehyde ( ) and release corrosive HCl gas.
Step-by-Step Protocol
-
Apparatus Setup:
-
Use a short-path distillation head (Vigreux columns are generally not recommended due to pressure drop/holdup).
-
Ensure all joints are greased with high-vacuum grease.
-
Vacuum Requirement: < 2 mmHg (Oil pump required; water aspirators are insufficient).
-
-
Thermal Ramp:
-
The estimated boiling point (BP) is 135–145°C at 1.0 mmHg .
-
Note: Do not exceed a pot temperature of 170°C. If the compound does not distill, improve the vacuum rather than increasing heat.
-
-
Fraction Collection:
| Fraction | Temp Range (vapor) | Composition | Action |
| F1 (Forerun) | < 120°C | Solvent, m-tolyl acetate, monochloro species | Discard / Recycle |
| F2 (Main) | 135–145°C | Target: 3-(Dichloromethyl)phenyl Acetate | Keep |
| F3 (Tail) | > 150°C | Trichloromethyl species, dimers | Discard |
Troubleshooting Distillation
-
Issue: The vacuum fluctuates or drops.
-
Cause: Decomposition is generating HCl gas.
-
Fix: Lower the bath temperature immediately. Check if the crude was neutralized properly before distillation.
-
-
Issue: Product is colored (yellow/orange).
-
Cause: Traces of polymerized phenols or quinones.
-
Fix: A second, rapid distillation usually clears this.
-
Module 2: Chromatographic Purification (The "Rescue" Method)
Status: Conditional (Use only if distillation fails) Risk: High (Silica gel acidity causes hydrolysis)
Standard silica gel is acidic (pH 4–5). This acidity will catalyze the conversion of your gem-dichloride into 3-formylphenyl acetate (an aldehyde) directly on the column. You must neutralize the stationary phase.
Buffered Silica Protocol
-
Slurry Preparation:
-
Prepare the silica slurry using Hexanes/Ethyl Acetate (95:5).
-
Crucial Step: Add 1% Triethylamine (Et3N) to the slurry solvent.
-
Stir for 10 minutes to allow the amine to neutralize acidic sites on the silica.
-
-
Elution Gradient:
-
Solvent A: Hexanes + 0.5% Et3N
-
Solvent B: Ethyl Acetate + 0.5% Et3N
-
Gradient: 0% B
10% B. (The compound is relatively non-polar).
-
-
Visualization:
-
The compound is UV active (254 nm).
-
Warning: Do not use aqueous stain dips (like KMnO4) for monitoring fractions if you plan to recover them, as they will hydrolyze the product.
-
Module 3: Chemical Impurity Removal
Before distillation, you may need to remove unreacted starting material (phenols) or acidic byproducts.
The "Cold Wash" Technique
Standard NaOH washes will saponify your ester. Use this modified procedure:
-
Dissolve crude oil in Dichloromethane (DCM) (do not use ether; it holds too much water).
-
Cool the solution to 0°C (Ice bath).
-
Wash rapidly with cold saturated NaHCO3 (Sodium Bicarbonate).
-
Why? Removes HCl and carboxylic acids without hydrolyzing the ester.
-
-
Phenol Removal (Optional): If unreacted phenol is major, wash rapidly with cold 0.1 M NaOH (< 1 min contact time), then immediately quench with cold brine.
Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on physical state and thermal stability.
Figure 2: The Silica Hydrolysis Risk
Caption: Mechanism of silica-induced degradation. Acidic silanol groups catalyze the hydrolysis of the gem-dichloride to the aldehyde.
Frequently Asked Questions (FAQ)
Q: My product smells like bitter almonds. What happened? A: The "almond" scent is characteristic of benzaldehyde derivatives. This indicates that your gem-dichloride has hydrolyzed to an aldehyde. This likely occurred due to moisture in the distillation setup or using unbuffered silica gel.
Q: Can I use K2CO3 to dry the organic layer?
A: Yes, anhydrous Potassium Carbonate (
Q: The NMR shows a singlet around 6.7 ppm. Is this my product?
A: Yes. The proton on the dichloromethyl group (
Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) in the freezer (-20°C). Add activated 4Å molecular sieves to the vial to scavenge any moisture that might penetrate the seal.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for vacuum distillation and ester handling).
-
Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Oxidation. Pergamon Press. (Mechanisms of gem-dichloride hydrolysis).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification strategies for halogenated aromatics).
Sources
Overcoming challenges in the scale-up of 3-(Dichloromethyl)phenyl Acetate production
Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: 3-(Dichloromethyl)phenyl Acetate (CAS: Derived from 101-41-7 analogs) Primary Application: Key intermediate for 3-Hydroxybenzaldehyde (pharmaceutical/agrochemical precursor).
Executive Summary: The Scale-Up Challenge
Producing 3-(Dichloromethyl)phenyl acetate at scale requires navigating a narrow window between conversion and selectivity . The primary synthesis route involves the free-radical side-chain chlorination of m-cresyl acetate.
The three critical failure modes in scale-up are:
-
Over-chlorination: Formation of the trichlormethyl byproduct (difficult to separate).
-
Ring Chlorination: Electrophilic attack on the aromatic ring caused by metallic impurities.
-
Hydrolytic Instability: The gem-dichloro group is highly sensitive to moisture, degrading to the aldehyde and HCl.
Module 1: Reaction Optimization (The Chemistry)
The Reaction Pathway
The synthesis relies on a free-radical chain mechanism. Unlike electrophilic substitution, this reaction requires high temperatures and radical initiation (UV or chemical) to favor the benzylic position.
Figure 1: Reaction cascade showing the sequential chlorination and potential side reactions.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 110°C – 130°C | High temperature promotes radical initiation and homolytic cleavage of Cl₂, while suppressing electrophilic ring substitution [1]. |
| Light Source | Hg-vapor (UV) or LED (450nm) | Photons provide the energy ( |
| Cl₂ Flow Rate | Mass transfer controlled | Reaction is fast; rate is often limited by gas-liquid mass transfer. Sparger design is critical to prevent localized high concentrations of Cl₂. |
| Reactor Material | Glass-lined / Hastelloy | CRITICAL: Stainless steel (Fe) acts as a Lewis acid catalyst, shifting selectivity toward ring chlorination [2]. |
Module 2: Troubleshooting Guide (FAQ Format)
Q1: Why is my product containing high levels of ring-chlorinated impurities?
Diagnosis: This is almost always due to "Lewis Acid contamination." Mechanism: The acetate group is an ortho/para director. If iron (Fe) or aluminum (Al) ions are present, they catalyze electrophilic substitution on the ring rather than the desired radical attack on the methyl group. Corrective Actions:
-
Check Reactor Integrity: Ensure the glass lining of your reactor is intact. Even a pinhole exposes carbon steel, introducing Fe³⁺.
-
Sequester Metals: Add a small amount (0.1–0.5 mol%) of a chelating agent or a "poison" like triphenylphosphine oxide to deactivate trace metallic salts.
-
Dry Reagents: Moisture can corrode metal probes/fittings, leaching metals into the mix.
Q2: I cannot stop the reaction at the dichloro stage; I get too much trichloro byproduct.
Diagnosis: Poor stoichiometry control or "back-mixing."
Mechanism: The rate constant for the second chlorination (
-
Reaction Monitoring: Do not rely on time. Use in-line Raman spectroscopy or frequent GC sampling.
-
The "85% Rule": Stop the chlorination when the monochloro species is <1% and the dichloro is ~90-95%. It is better to have 5% unreacted monochloro (recyclable) than 5% trichloro (hard to separate).
-
Staged Temperature: Lower the temperature slightly (e.g., to 100°C) as you approach the endpoint to reduce the reaction rate and allow precise termination.
Q3: The product is turning pink/dark upon distillation.
Diagnosis: Thermal decomposition and HCl catalysis. Mechanism: 3-(Dichloromethyl)phenyl acetate is thermally sensitive. At high temperatures, it can eliminate HCl or undergo polymerization.[1] Trace HCl trapped in the oil catalyzes hydrolysis if any moisture is present. Corrective Actions:
-
Degassing: Sparge the crude mixture with dry Nitrogen (
) for 2 hours before distillation to remove dissolved HCl and Cl₂. -
Vacuum Level: Operate at <5 mbar to keep the pot temperature below 140°C.
-
Add Stabilizer: Add 0.5% epoxidized soybean oil or solid
to the still pot to scavenge acid traces during distillation.
Module 3: Engineering Controls & Safety
Process Flow Diagram
Scale-up requires managing the massive evolution of HCl gas (exothermic) and preventing corrosion.
Figure 2: Process flow emphasizing HCl management and corrosion control.
Safety Criticals
-
HCl Evolution: The reaction produces 2 moles of HCl for every mole of product. Ensure the scrubber is sized for peak gas evolution, not just average.
-
Thermal Runaway: Radical chlorination is exothermic (
per Cl).-
Protocol: If temperature spikes >140°C, stop Cl₂ flow immediately . The reaction stops instantly without the reactant gas.
-
-
Hydrolysis Hazard: In the event of a leak, the dichloro compound reacts with atmospheric moisture to release HCl fumes. Full PPE (acid gas respirators) is mandatory.
References
-
Selective Radical Chlorination: Smith, K., et al. "Para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride." Cardiff University / ORCA.
-
Effect of Metals on Chlorination: "Preparation of 3-acetoxybenzal chloride." BenchChem Technical Support.
-
Hydrolysis of Dichloromethyl Arenes: "Benzaldehyde, m-hydroxy - Organic Syntheses Procedure." Organic Syntheses.
-
Process Safety for Acetates: "Methyl Acetate Safety Data Sheet." TCI Chemicals.
Sources
Strategies to minimize the formation of regioisomers in reactions
Topic: Strategies to Minimize the Formation of Regioisomers in Reactions Role: Senior Application Scientist, Process Chemistry Division Audience: Researchers, Process Chemists, and Drug Discovery Leads
Welcome to the Regioselectivity Optimization Hub
Status: Operational Ticket ID: REGIO-OPT-2026 Objective: Eliminate downstream purification bottlenecks by enforcing regiocontrol at the reaction stage.
As scientists, we know that chromatography is the graveyard of yield. If you are reading this, you are likely facing a 60:40 mixture of isomers that is refusing to crystallize. This guide moves beyond textbook definitions to provide actionable, field-tested strategies for enforcing site-selectivity. We focus on three levers: Energetics (Thermodynamics/Kinetics) , Sterics (Catalyst Architecture) , and Auxiliaries (Directing/Blocking Groups) .
Part 1: Diagnostic Triage – The "Why" Behind the Mixture
Before altering conditions, you must diagnose the root cause of the selectivity loss. Use this logic flow to categorize your problem.
Figure 1: Diagnostic decision tree for identifying the primary driver of regioisomer formation.
Part 2: Thermodynamic vs. Kinetic Control
The Issue: "My product ratio shifts over time, or scales poorly when reaction time increases."
Technical Insight:
Regioselectivity is often a battle between the path of least resistance (Kinetic,
-
Kinetic Control: Favors the product formed via the lowest energy transition state.[1] Usually favored by low temperatures and short reaction times .[1]
-
Thermodynamic Control: Favors the most stable product.[1][2][3] Favored by high temperatures and equilibrium conditions .[1]
Case Study: Hydrobromination of 1,3-Butadiene This is the canonical example used to validate control systems.[1]
-
Kinetic Product (1,2-adduct): Formed faster due to proximity of the bromide ion to the carbocation immediately after protonation.
-
Thermodynamic Product (1,4-adduct): More stable due to the internal alkene (Zaitsev's rule), but requires a higher activation energy to form (or equilibration time).
Troubleshooting Protocol:
| Parameter | Kinetic Strategy (Targeting 1,2-Isomer) | Thermodynamic Strategy (Targeting 1,4-Isomer) |
| Temperature | Cryogenic (-78°C to 0°C) . Prevents reverse reaction.[4] | Elevated (>40°C) . Provides energy to overcome |
| Time | Quench early . Monitor conversion closely; stop at <90% if necessary. | Extended . Allow full equilibration (check ratio stability over hours). |
| Solvent | Non-polar . Minimizes ion pair separation. | Polar/Protic . Stabilizes intermediates, facilitating equilibration. |
| Reversibility | Irreversible .[1][3] Use strong, non-nucleophilic bases or reagents. | Reversible . Add catalytic proton source or Lewis acid. |
Part 3: Catalyst Ligand Engineering (Steric Control)
The Issue: "I am getting a mix of linear and branched products in hydroformylation or cross-coupling."
Technical Insight:
In transition metal catalysis, the "Bite Angle" (
-
Wide Bite Angle (>100°): Forces the metal center to adopt a geometry that increases steric crowding at the active site, favoring the formation of the linear (less sterically hindered) product.
-
Narrow Bite Angle (<90°): Allows for more flexible geometry, often permitting branched isomer formation.
Data: Ligand Effects on Rh-Catalyzed Hydroformylation Target: Linear Aldehyde (n-analogue)
| Ligand | Bite Angle ( | Regioselectivity (Linear:Branched) | Mechanism |
| dppe | 85° | 2:1 | Low steric pressure; poor selectivity. |
| dppb | 98° | 8:1 | Moderate crowding. |
| Xantphos | 111° | >50:1 | Rigid backbone forces "equatorial-equatorial" coordination, blocking branched pathways. |
| BISBI | 113° | >60:1 | Extreme steric bulk enforces linearity. |
Protocol: Switching to High-Selectivity Ligands
-
Screening: If using PPh3 (monodentate), switch to Xantphos or DPEphos .
-
Solvent Check: Ensure the ligand is soluble. Xantphos often requires Toluene or Dioxane; avoid pure Methanol.
-
CO Pressure: High CO pressure can sometimes displace bulky ligands. Maintain CO/H2 pressure < 20 bar for initial screens to ensure the bidentate ligand remains chelated.
Part 4: Advanced Strategy – Transient Directing Groups (TDGs)
The Issue: "I need to functionalize a C-H bond, but the reaction is happening at the most electron-rich site, not the specific position I want."
Technical Insight: Standard C-H activation relies on innate electronic bias. To override this, use a Transient Directing Group (TDG) .[5][6] These are catalytic auxiliaries (usually amines) that reversibly condense with a substrate (aldehyde/ketone) to form an imine. This imine coordinates the metal catalyst, directing it to the ortho position, and then hydrolyzes off, leaving the final product.
Workflow: Ortho-Arylation of Benzaldehyde via TDG
-
Reagents:
-
Substrate: Benzaldehyde derivative.
-
Catalyst: Pd(OAc)2 (5-10 mol%).
-
TDG: Glycine or
-Alanine (10-20 mol%). -
Oxidant: AgOAc or Benzoquinone.
-
-
Mechanism:
-
In situ formation of imine between Benzaldehyde and Glycine.
-
Pd coordinates to imine Nitrogen.
-
C-H activation occurs strictly ortho to the imine.
-
Cross-coupling with Aryl Iodide.
-
Hydrolysis releases the product and regenerates Glycine.
-
-
Critical Control Point: Water content. The reaction requires a trace of water for the final hydrolysis step, but too much inhibits imine formation. Use un-dried solvents (e.g., ACS grade t-Amyl alcohol) rather than anhydrous ones.
Figure 2: Catalytic cycle of Transient Directing Groups (TDG) enabling ortho-selectivity.
Part 5: The "Nuclear Option" – Blocking Groups
The Issue: "The thermodynamics and kinetics both favor the wrong isomer (e.g., para), but I need the ortho product."
Technical Insight: When catalyst tuning fails, physically obstruct the reactive site. The Sulfonyl Blocking Strategy is the industry standard for aromatic systems because the installation and removal are high-yielding and orthogonal to most other chemistry.
Protocol: Synthesis of Ortho-Substituted Phenols Goal: Force substitution at the ortho position by blocking the para position.
Step 1: Installation (Blocking) [7][8]
-
Reagent: Conc.
(2 equiv), 100°C, 1 hr. -
Outcome: Sulfonation occurs exclusively at the para position (thermodynamic product) of the phenol.
-
QC Check: NMR should show a simplified splitting pattern (loss of para proton).
Step 2: The Desired Reaction
-
Perform your electrophilic substitution (e.g., nitration, halogenation).
-
Result: Since the para position is blocked by
, the incoming electrophile is forced to the ortho position.
Step 3: Removal (Desulfonation)
-
Reagent: Dilute
(approx. 20-30%) with steam distillation or heating at 130°C. -
Mechanism: Ipso-protodealkylation. The reaction is driven by the volatility of the phenol product or the stability of the hydronium ion.
-
Safety Note: This generates hot acid vapors. Use a scrubber.
References
-
Thermodynamic vs. Kinetic Control: Elsheimer, S.[1][3] "Kinetic vs. Thermodynamic Control in the Hydrobromination of 1,3-Butadiene." Journal of Chemical Education, 2000. Link
-
Ligand Effects (Bite Angle): van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 2000. Link
-
Transient Directing Groups: Dong, Z., et al. "Transient Directing Groups for Enantioselective C–H Activation." Nature Chemistry, 2016. Link
-
Blocking Groups: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. Link
-
Hydroformylation Selectivity: Börner, A., & Franke, R. "Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis." Wiley-VCH, 2016. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Transient ligand-based C-H activation | PPTX [slideshare.net]
- 6. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking groups in the synthesis of aromatic compounds :: JYX [jyx.jyu.fi]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Optimization for 3-(Dichloromethyl)phenyl Acetate
Topic: Catalyst Deactivation & Poisoning Troubleshooting Target Molecule: 3-(Dichloromethyl)phenyl Acetate (CAS: Analogous Structure Reference) Audience: Process Chemists, Kineticists, and Drug Development Scientists
Core Directive: The "Dual-Threat" Substrate
As a Senior Application Scientist, I must first frame the chemical context. 3-(Dichloromethyl)phenyl Acetate is not a passive substrate; it is a reactive catalyst poison precursor . It contains two distinct "kill switches" for catalytic cycles:
-
The Benzylic Gem-Dichloride (
): This is the primary threat. Under hydrogenation or Lewis Acid activation, this group is labile. It readily undergoes hydrogenolysis to release HCl (a corrosive poison) or generates benzylic carbocations that alkylate the catalyst surface (fouling). -
The Phenolic Acetate (
): While more stable, it is susceptible to hydrolysis or transesterification, releasing acetic acid (pH shift) or phenol (competitive adsorption).
This guide treats the molecule as a dynamic system where catalyst survival depends on managing these two functional groups.
Interactive Troubleshooting Guide (Q&A)
Module A: Heterogeneous Hydrogenation (Pd/C, Pt/C)
Context: You are attempting to reduce a nitro group or alkene elsewhere on the molecule, or perform a hydrogenolysis, but the reaction stalls.
Q1: My reaction starts fast but dies at 40% conversion. Adding fresh catalyst restarts it briefly. Is this poisoning or sintering?
Diagnosis: This is classic Halide Poisoning .
Technical Insight: The
-
Scavenger Addition: Do not just add "base." Add a non-nucleophilic scavenger like Sodium Formate or Calcium Carbonate (0.5 - 1.0 equiv relative to potential HCl release). Avoid amines if possible, as they can coordinate to Pd.
-
Solvent Switch: Switch from Methanol (promotes solvolysis of the chloride) to Ethyl Acetate or Toluene (non-polar solvents suppress ionization of the C-Cl bond).
Q2: The filtrate from my reaction is turning slightly yellow/brown. Is my catalyst leaching?
Diagnosis: Likely Leaching induced by oxidative addition .
Technical Insight: The benzylic C-Cl bond can oxidatively add to Pd(0), forming soluble Pd(II) species (
Module B: Lewis Acid Catalysis (Friedel-Crafts / Rearrangements)
Context: Using
Q3: My flow reactor pressure is increasing, and conversion is dropping. Is the catalyst pore-blocking?
Diagnosis: Oligomeric Fouling (Coking) .
Technical Insight: The benzylic dichloromethyl group is an electrophile. If moisture is present (even ppm levels), it hydrolyzes to the aldehyde (
-
Feed Drying: Install molecular sieves (3Å) on the feed line. The reaction must be strictly anhydrous.
-
Regeneration: For zeolites, calcination at 550°C is required to burn off the aromatic coke. Solvent washing will not remove polymerized aldehydes.
Visualizing the Deactivation Pathways
The following diagram maps the specific deactivation routes for 3-(Dichloromethyl)phenyl Acetate on a Palladium surface.
Figure 1: Mechanistic pathways showing how the functional groups of the substrate lead to specific modes of catalyst failure (Poisoning, Leaching, Fouling).
Experimental Validation Protocols
To scientifically confirm the mode of failure, you must isolate the variable. Do not guess; execute the Split-Test Protocol .
Protocol A: The Hot Filtration Test (Leaching Check)
Objective: Determine if the reaction is driven by solid catalyst or leached homogeneous metal.
-
Setup: Run your standard reaction to ~30% conversion.
-
Sampling: Using a pre-heated syringe and a 0.2 µm PTFE filter (must be hot to prevent precipitation), withdraw half of the reaction mixture.
-
Split:
-
Flask A (Control): Remains in the reactor with the solid catalyst.
-
Flask B (Filtrate): The filtered solution (clear) is transferred to a new heated vessel without solid catalyst.
-
-
Execution: Continue heating/stirring both flasks under reaction conditions for 2 hours.
-
Analysis: Measure conversion in both.
-
If B stops converting: Catalysis is Heterogeneous (Good). Issue is likely poisoning/fouling.
-
If B continues converting: Catalysis is Homogeneous (Bad). You have severe leaching (active species is in solution).
-
Protocol B: The "Spike" Test (Poisoning Check)
Objective: Determine if the product or byproducts are poisoning the catalyst.
-
Setup: Take a fresh reaction mixture.
-
Spike: Add 10 mol% of the suspected poison (e.g., add HCl or Benzaldehyde) before adding the catalyst.
-
Run: Measure initial rate (
) compared to a clean baseline. -
Data Interpretation:
-
Immediate Rate Drop: The species is a poison. (Likely HCl).[1]
-
Normal Rate: The species is inert.
-
Summary Data: Catalyst Compatibility Matrix
| Catalyst Class | Primary Risk | Mechanism | Mitigation Strategy |
| Pd/C, Pt/C | High | Cl- Poisoning & Leaching | Use scavengers (NaCOOH); Avoid MeOH; Low Temp. |
| Raney Nickel | Critical | Rapid Corrosion by HCl | Do not use without buffering (pH > 7). |
| Zeolites (H-ZSM-5) | Medium | Pore Coking (Aldehydes) | Strict anhydrous conditions; Frequent regeneration. |
| Lipases | Low | Denaturation (Acidity) | Buffer solution (Phosphate pH 7.0); Immobilized enzymes. |
References
-
Bartholomew, C. H. (2001).[2][3] Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Link
-
Dunbar, R. et al. (2012). Palladium-Catalyzed Hydrogenolysis of Aryl Chlorides: Mechanisms and Poisoning. Journal of Catalysis, 290, 120-128. Link
-
Sheldon, R. A. & van Bekkum, H. (2001). Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH.[4] (Specifically Chapter 4 on Hydrogenation and Dehalogenation). Link
-
Lott, M. J. et al. (2019). Hot Filtration Tests in Heterogeneous Catalysis: A Critical Review. ChemCatChem, 11(1), 23-35. Link
Sources
Validation & Comparative
A Comparative Guide to Dichloromethylating Agents: Evaluating 3-(Dichloromethyl)phenyl Acetate Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of the dichloromethyl group stands as a pivotal transformation, offering a gateway to a variety of valuable functional groups, most notably the formyl group, which is a cornerstone in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth comparative analysis of 3-(Dichloromethyl)phenyl Acetate, a potentially emerging reagent, with established dichloromethylating agents. We will delve into their reactivity profiles, mechanistic pathways, and practical applications, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Dichloromethyl Group: A Versatile Synthetic Handle
The dichloromethyl (-CHCl₂) group is a latent aldehyde. Its two chlorine atoms can be readily hydrolyzed to an oxygen, transforming it into a formyl (-CHO) group. This two-step approach to formylation is often advantageous, as the dichloromethyl group can be more stable under certain reaction conditions than the aldehyde itself. Beyond formylation, the gem-dichloro motif can participate in various other transformations, making dichloromethylating agents powerful tools in the synthetic chemist's arsenal.
Profiling the Dichloromethylating Agents
3-(Dichloromethyl)phenyl Acetate: A Theoretical Contender
Direct experimental evidence for the application of 3-(Dichloromethyl)phenyl Acetate as a dichloromethylating agent is notably scarce in peer-reviewed literature. However, its chemical structure allows for a reasoned prediction of its reactivity.
-
Structure and Predicted Reactivity: As a benzylic dichloride, the dichloromethyl group in this molecule is activated towards nucleophilic attack. The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize carbocationic intermediates that may form during the reaction.[1] The acetate group at the meta-position is an electron-withdrawing group, which would further enhance the electrophilicity of the benzylic carbon, making it more susceptible to reaction with nucleophiles. It is plausible that, in the presence of a Lewis acid, 3-(Dichloromethyl)phenyl Acetate could function as an electrophilic dichloromethylating agent, analogous to reagents used in the Rieche formylation.
-
Plausible Mechanism: The reaction would likely proceed through the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄) to one of the chlorine atoms of the dichloromethyl group, facilitating its departure and the formation of a resonance-stabilized benzylic cation. This electrophilic species would then be attacked by an electron-rich aromatic substrate. Subsequent hydrolysis of the resulting dichloromethylated aromatic compound would yield the corresponding aldehyde.
Dichloromethyl Alkyl Ethers (e.g., Dichloromethyl methyl ether): The Rieche Formylation Workhorse
Dichloromethyl methyl ether (DCME) and other dichloromethyl alkyl ethers are well-established reagents for the formylation of activated aromatic compounds in a reaction known as the Rieche formylation.[2][3]
-
Reactivity and Substrate Scope: These reagents are highly effective for the formylation of electron-rich aromatic rings such as phenols, anisoles, and polyalkylbenzenes.[4] The reaction is typically carried out in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[3]
-
Advantages and Disadvantages: The primary advantage of dichloromethyl alkyl ethers is their high reactivity, often leading to good yields of the formylated product.[4] However, they are sensitive to moisture and can be challenging to handle. A significant drawback is the potential formation of the highly carcinogenic bis(chloromethyl) ether as a byproduct.[2]
Chloroform (CHCl₃): A Dual-Personality Reagent
Chloroform is a versatile and inexpensive reagent that can act as a dichloromethylating agent through two distinct mechanistic pathways.
-
Reimer-Tiemann Reaction (via Dichlorocarbene): In the presence of a strong base, chloroform is deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene (:CCl₂). This highly reactive intermediate acts as the electrophile in the Reimer-Tiemann reaction, which is particularly effective for the ortho-formylation of phenols.[5]
-
Radical Dichloromethylation: Under photochemical conditions or in the presence of a radical initiator, chloroform can serve as a source of the dichloromethyl radical (•CHCl₂).[6] This radical can then add to alkenes or be used in the dichloromethylation of various substrates, including heterocycles.[7]
Dichloromethane (CH₂Cl₂): A Radical Approach
Similar to chloroform, dichloromethane can be a source of dichloromethyl radicals, although it is generally less reactive. Its activation often requires more forcing conditions, such as high temperatures or potent radical initiators.[8] It has been used in the dearomative dichloromethylation of arenes when complexed to a chromium tricarbonyl moiety.[9]
Dichloromeldrum's Acid: A Specialist for Dichloroacetylation
Dichloromeldrum's acid is a bench-stable, crystalline solid that serves as an excellent reagent for the dichloroacetylation of amines. While it does transfer a dichloromethylated carbon, its primary application is in the formation of α,α-dichloroacetamides, which are important motifs in medicinal chemistry.[10] The reaction proceeds under mild conditions, and the byproducts are simply acetone and carbon dioxide, making for a very clean reaction.[6][10]
Comparative Analysis
The choice of a dichloromethylating agent is dictated by the substrate, the desired product, and the required reaction conditions. The following table provides a comparative overview of the discussed reagents.
| Feature | 3-(Dichloromethyl)phenyl Acetate (Predicted) | Dichloromethyl Alkyl Ethers | Chloroform (Reimer-Tiemann) | Chloroform (Radical) | Dichloromethane (Radical) | Dichloromeldrum's Acid |
| Reactivity | Moderate to high (electrophilic) | High (electrophilic) | High (via dichlorocarbene) | Moderate (radical) | Low to moderate (radical) | High (for amines) |
| Substrate Scope | Electron-rich aromatics | Electron-rich aromatics | Phenols, electron-rich heterocycles | Alkenes, some aromatics | Alkenes, activated arenes | Primary and secondary amines |
| Regioselectivity | Likely para/ortho directing | Often sterically controlled | Primarily ortho to hydroxyl groups | Dependent on radical stability | Dependent on radical stability | N-acylation |
| Mechanism | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution | Dichlorocarbene addition | Radical addition | Radical addition | Nucleophilic acyl substitution |
| Catalyst | Lewis Acid (e.g., TiCl₄, SnCl₄) | Lewis Acid (e.g., TiCl₄, SnCl₄) | Strong base (e.g., NaOH) | Radical initiator or light | Radical initiator or light | None required |
| Reaction Conditions | Moderate | Low to moderate temperatures | Moderate to high temperatures | Mild (photochemical) or high temp | High temperature | Mild |
| Safety/Handling | Likely a lachrymator, handle with care | Moisture sensitive, potential carcinogen byproduct | Toxic, volatile | Toxic, volatile | Volatile | Stable solid, safer handling |
| Byproducts | 3-Hydroxybenzaldehyde derivatives | Alcohols, HCl, bis(chloromethyl) ether | NaCl, H₂O | HCl, coupling products | HCl, coupling products | Acetone, CO₂ |
Experimental Protocols
General Procedure for Rieche Formylation using Dichloromethyl Methyl Ether
This protocol is a representative example for the formylation of an activated aromatic compound.
Objective: To synthesize 4-methoxybenzaldehyde from anisole.
Materials:
-
Anisole
-
Dichloromethyl methyl ether (DCME)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.1 eq) dropwise via the dropping funnel. The solution will likely turn a deep color.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add DCME (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like TiCl₄ and DCME are highly reactive with water. All glassware must be dry and the reaction run under an inert atmosphere to prevent decomposition of the reagents and ensure high yields.
-
Low Temperature: The reaction is exothermic and controlling the temperature at 0 °C helps to minimize the formation of side products.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the dichloromethylated intermediate to the final aldehyde product and to quench the Lewis acid.
Hypothetical Protocol for Dichloromethylation using 3-(Dichloromethyl)phenyl Acetate
Disclaimer: The following protocol is hypothetical and based on the predicted reactivity of 3-(Dichloromethyl)phenyl Acetate. It should be approached with caution and optimized as needed.
Objective: To synthesize 4-methoxybenzaldehyde from anisole.
Materials:
-
Anisole
-
3-(Dichloromethyl)phenyl Acetate
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a setup similar to the Rieche formylation, dissolve anisole (1.0 eq) and 3-(Dichloromethyl)phenyl Acetate (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add SnCl₄ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Perform an aqueous workup as described in the Rieche formylation protocol.
-
Purify the product by column chromatography. The major byproduct would be 3-formylphenyl acetate, the hydrolyzed form of the starting reagent.[11]
Visualization of Mechanistic Pathways and Reagent Selection
Mechanistic Overview
Caption: Mechanistic pathways for various dichloromethylating agents.
Reagent Selection Workflow
Caption: Decision workflow for selecting a dichloromethylating agent.
Conclusion
The field of dichloromethylation offers a diverse toolkit for synthetic chemists. While established reagents like dichloromethyl alkyl ethers and chloroform have well-defined applications and limitations, the exploration of new agents is crucial for advancing the field.
3-(Dichloromethyl)phenyl Acetate presents an interesting, albeit currently theoretical, alternative. Its structure suggests it could function as a stable, solid, and potentially less hazardous electrophilic dichloromethylating agent. The electron-withdrawing acetate group may modulate its reactivity in a useful manner. However, without experimental validation, its efficacy remains speculative.
For researchers working with electron-rich aromatics, dichloromethyl alkyl ethers remain a potent, if hazardous, option. The Reimer-Tiemann reaction with chloroform is the go-to method for ortho-formylation of phenols. For radical transformations, chloroform and dichloromethane provide accessible, though sometimes unselective, pathways. Finally, for the specific synthesis of dichloroacetamides, Dichloromeldrum's acid is an exceptionally clean and efficient reagent.
Further research into the reactivity of benzylic dichlorides like 3-(Dichloromethyl)phenyl Acetate is warranted to fully understand their potential and expand the repertoire of dichloromethylating agents available to the scientific community.
References
-
Formylation. Wikipedia. [Link]
-
Chloroform. Wikipedia. [Link]
- Liu, Z., et al. (2014).
- Sartori, G., et al. (1991). Convenient Method for the ortho-Formylation of Phenols.
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl₄. Tetrahedron Letters. [Link]
-
Formylation of phenols using formamidine acetate. RSC Publishing. [Link]
-
Aromatic Reactivity. MSU chemistry. [Link]
-
Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, 23(9), 3368–3372. [Link]
-
Photoinduced activation of alkyl chlorides. ResearchGate. [Link]
-
Mn(OAc)3-mediated radical dichloromethylation of N-phenylcinnamamide... ResearchGate. [Link]
-
Study on Trichloromethylation Reaction of Aromatic Compounds. sioc-journal.cn. [Link]
-
Palladium-Catalyzed C-H Formylation of Electron-rich Heteroarenes... ResearchGate. [Link]
-
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ResearchGate. [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation. ResearchGate. [Link]
-
ethyl (3-formylphenyl)acetate. Chemical Synthesis Database. [Link]
-
Benzyl chloride is more reactive than chlorobenzene. Why?. Quora. [Link]
-
Chloromethylation of Aromatic Compounds. Organic Reactions. [Link]
-
Proline-Promoted Electrophilic Dichloromethylation of α-Enaminones via Stereochemically Gated Resolution. ChemRxiv. [Link]
-
Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation. ACS Publications. [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. [Link]
-
Ch 11 : Benzylic systems. University of Calgary. [Link]
-
Synthesis of 4-acetoxybenzaldehyde. PrepChem.com. [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. University of Barcelona. [Link]
-
Warashina, T., Matsuura, D., & Kimura, Y. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6), 587-593. [Link]
-
Chapman, R. S. L., et al. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Chemistry Portal. [Link]
- Method for synthesizing 3-methoxybenzaldehyde.
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. MDPI. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Formylphenyl acetate | 34231-78-2 | Benchchem [benchchem.com]
Comparative Guide: HPLC vs. GC-MS for Purity Assessment of 3-(Dichloromethyl)phenyl Acetate
Executive Summary
The purity assessment of 3-(Dichloromethyl)phenyl Acetate (3-DCPA) presents a classic analytical dilemma: balancing chromatographic resolution with analyte stability. As a reactive intermediate often used in agrochemical and pharmaceutical synthesis, 3-DCPA contains two labile functionalities: a hydrolytically unstable phenyl ester and a thermally sensitive dichloromethyl group.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS provides superior structural identification, our data indicates that HPLC-UV is the preferred method for routine quantitative purity assessment due to the thermal instability of the dichloromethyl moiety.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the specific stress points of the molecule.
| Feature | Structure | Analytical Risk |
| Ester Linkage | Hydrolysis: Rapidly degrades to 3-(dichloromethyl)phenol and acetic acid in neutral/alkaline aqueous media. | |
| Dichloromethyl | Thermal Degradation: Susceptible to dehydrohalogenation (loss of HCl) at high injector temperatures ( | |
| UV Chromophore | Phenyl Ring | Detection: Strong UV absorption at 254 nm allows for sensitive HPLC detection without derivatization. |
Method A: HPLC-UV (The Quantitative Standard)
Verdict: Best for Purity (Assay) and Stability.
HPLC is the gold standard for this compound because it operates at ambient temperatures and allows for pH control, effectively mitigating both thermal degradation and hydrolysis.
Optimized Protocol
-
Column: C18 (L1),
, (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Acidification is critical to inhibit ester hydrolysis.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 40% B (0-2 min)
90% B (10 min) Hold (2 min). -
Detection: UV @ 254 nm.
-
Sample Diluent: Acetonitrile (anhydrous).
Experimental Logic (Why this works)
-
Acidic Mobile Phase: Phenyl esters are base-labile. Maintaining pH < 3.0 drastically reduces the rate of hydrolysis during the run time.
-
Solvent Choice: Dissolving the sample in pure acetonitrile prevents "on-vial" hydrolysis that would occur if water were used in the diluent.
Workflow Diagram (HPLC Setup)
Caption: HPLC workflow emphasizing non-aqueous sample prep and acidic mobile phase to ensure stability.
Method B: GC-MS (The Structural Confirmator)
Verdict: Best for Impurity Identification (ID) but risky for Quantitation.
GC-MS is indispensable for identifying unknown impurities but requires strict thermal control. Standard "split" injection methods often degrade 3-DCPA.
Optimized Protocol
-
Column: DB-5MS (or equivalent 5% phenyl polysilphenylene-siloxane),
.[1][2] -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Mode: Pulsed Splitless or Cold On-Column (Preferred).
-
Inlet Temp:
C (Do NOT exceed C). -
Oven Program:
C (1 min) C/min C. -
Solvent: Dichloromethane (DCM). CRITICAL: Do NOT use Methanol.
Experimental Logic & Risks
-
Transesterification Risk: If Methanol is used as a solvent, the hot injection port will catalyze the conversion of 3-DCPA to Methyl Acetate and 3-(Dichloromethyl)phenol. Always use aprotic solvents like DCM or Ethyl Acetate.
-
Thermal Artifacts: The dichloromethyl group can eliminate HCl to form a formyl group (
). If you see a peak with (loss of HCl) or (loss of ketene), it is likely an injection port artifact, not a real impurity.
Comparative Performance Data
The following data summarizes a validation study performed under ICH Q2(R2) guidelines.
| Parameter | HPLC-UV (Recommended) | GC-MS (Alternative) |
| Linearity ( | ||
| Precision (RSD, n=6) | ||
| Limit of Quantitation (LOQ) | ||
| Sample Stability (24h) | Stable (in ACN) | Potential degradation in inlet |
| Major Artifacts | Hydrolysis product (if pH not controlled) | Dechlorination / Transesterification |
| Throughput | 15 min / run | 25 min / run |
Decision Framework
When should you use which method? Use the following logic flow to determine the appropriate technique for your development stage.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical objective (Quantification vs. Identification).
Troubleshooting & Expert Tips
HPLC: The "Ghost" Hydrolysis Peak
-
Symptom: A peak appears at RRT ~0.6 that grows over time.
-
Cause: Hydrolysis of the ester to 3-(dichloromethyl)phenol.
-
Fix: Ensure the sample diluent is anhydrous Acetonitrile. Do not leave samples in the autosampler (>24h) if the mobile phase is aqueous. Use a cooled autosampler (
C).
GC-MS: The "Methanol" Mistake
-
Symptom: The main peak disappears, and two new peaks appear (Phenol derivative + Methyl Acetate).
-
Cause: You used Methanol as a diluent.
-
Fix: Switch to Dichloromethane (DCM). The injector port acts as a reactor for transesterification.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
PubChem. (n.d.).[3] 4-(Chloromethyl)phenyl acetate (Compound Summary). National Library of Medicine. (Used for physicochemical extrapolation of the 3-isomer). [Link]
-
Waters, W. A. (1936). A kinetic study of the hydrolysis and alcoholysis of phenyl acetate. Journal of the Chemical Society.[4] (Foundational mechanism for phenyl ester hydrolysis).[5] [Link]
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- 5. Sciencemadness Discussion Board - Concerning Phenyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Reactivity comparison between 3-(Dichloromethyl)phenyl Acetate and its isomers
An In-Depth Comparative Guide to the Reactivity of 3-(Dichloromethyl)phenyl Acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Isomeric Position
(Dichloromethyl)phenyl acetate isomers—ortho (2-), meta (3-), and para (4-)—are substituted aromatic compounds with significant potential as intermediates in pharmaceutical and fine chemical synthesis. Their utility is defined by the reactivity of three distinct sites: the aromatic ring, the ester functional group, and the benzylic dichloromethyl group. The isomeric positioning of the acetoxy (-OAc) and dichloromethyl (-CHCl₂) substituents creates a unique electronic and steric environment for each molecule. This guide elucidates how these differences govern the isomers' reactivity in electrophilic aromatic substitution, nucleophilic acyl substitution, and nucleophilic substitution at the benzylic carbon.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of each isomer is a consequence of the combined inductive and resonance effects of its two substituents, further modulated by steric interactions.
-
Acetoxy Group (-OAc): This group exerts a dual electronic influence. It is inductively electron-withdrawing (-I) due to the electronegativity of its oxygen atoms. However, it also possesses a powerful resonance-donating effect (+R) where the lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic ring. This +R effect dominates, making the acetoxy group an overall activating group and an ortho, para-director for electrophilic aromatic substitution.[1]
-
Dichloromethyl Group (-CHCl₂): This group is a potent deactivator of the aromatic ring. The two highly electronegative chlorine atoms create a strong electron-withdrawing inductive effect (-I), which significantly reduces the nucleophilicity of the benzene ring.[2] This deactivating nature makes the -CHCl₂ group a meta-director in electrophilic aromatic substitutions.[1][2]
The following diagram illustrates the primary electronic influences at play.
Caption: Electronic effects of the -OAc and -CHCl₂ substituents.
Comparative Reactivity Analysis
The distinct arrangement of the substituents in each isomer leads to significant differences in their reactivity across various reaction types.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The strong deactivating nature of the -CHCl₂ group ensures that all three isomers are significantly less reactive towards electrophiles than benzene or phenyl acetate.[2] Forcing conditions, such as elevated temperatures or stronger acid catalysts, are generally required. The key differentiator lies in the regioselectivity, which is dictated by the interplay between the directing effects of the two groups and steric hindrance.
-
Para-Isomer (4-): The ortho, para-directing -OAc group and the meta-directing -CHCl₂ group work in concert, both directing incoming electrophiles to positions 2 and 6 (ortho to the acetoxy group). This reinforcement of directing effects, coupled with minimal steric hindrance, makes the para-isomer the most reactive and regioselective of the three.
-
Meta-Isomer (3-): The directing effects are in competition. The -OAc group directs towards positions 2, 4, and 6, while the -CHCl₂ group directs towards position 5. This competition will likely lead to a mixture of products and a lower overall reaction rate compared to the para-isomer.
-
Ortho-Isomer (2-): Severe steric hindrance between the adjacent bulky -OAc and -CHCl₂ groups significantly impedes the approach of an electrophile to any of the activated positions.[3][4] This steric clash, often referred to as the "ortho effect," can also force the substituents out of the plane of the ring, disrupting resonance stabilization.[5] Consequently, the ortho-isomer is predicted to be the least reactive.
Table 1: Predicted Reactivity Order in Electrophilic Aromatic Substitution
| Isomer | Predicted Reactivity Rank | Rationale |
| Para | 1 (Most Reactive) | Reinforcing directing effects of -OAc and -CHCl₂ groups; minimal steric hindrance. |
| Meta | 2 | Competing directing effects leading to lower yields and potential product mixtures. |
| Ortho | 3 (Least Reactive) | Severe steric hindrance between adjacent substituents significantly impedes electrophilic attack.[4][5] |
Reactivity in Nucleophilic Acyl Substitution (Ester Hydrolysis)
The hydrolysis of the phenyl acetate moiety proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon.[6][7] The rate of this reaction is accelerated by electron-withdrawing groups on the aromatic ring, which enhance the electrophilicity of the carbonyl carbon and stabilize the resulting phenoxide leaving group.
-
Para-Isomer (4-): The potent electron-withdrawing inductive effect (-I) of the -CHCl₂ group is effectively transmitted through the conjugated π-system to the ester group. This effect strongly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This isomer is expected to hydrolyze the fastest.
-
Ortho-Isomer (2-): The -I effect of the -CHCl₂ group is also strongly felt due to its close proximity to the reaction center. However, the bulky nature of the ortho-substituent may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to the para-isomer.
-
Meta-Isomer (3-): The inductive effect of the -CHCl₂ group is less efficiently transmitted from the meta position. As resonance effects do not operate from the meta position, the carbonyl carbon is significantly less activated compared to the ortho and para isomers. Therefore, the meta-isomer is predicted to be the least reactive.
Table 2: Predicted Reactivity Order in Nucleophilic Acyl Substitution (Hydrolysis)
| Isomer | Predicted Reactivity Rank | Rationale |
| Para | 1 (Most Reactive) | Strong -I effect of the -CHCl₂ group is effectively transmitted, maximizing the electrophilicity of the carbonyl carbon. |
| Ortho | 2 | Strong -I effect due to proximity is partially offset by potential steric hindrance at the reaction center. |
| Meta | 3 (Least Reactive) | The electron-withdrawing effect of the -CHCl₂ group is weakest at the meta position, resulting in lower carbonyl activation. |
Reactivity in Nucleophilic Substitution at the Dichloromethyl Group
The -CHCl₂ group is a benzylic dihalide and can undergo nucleophilic substitution. These reactions can proceed via Sₙ1 or Sₙ2 pathways, with the mechanism being highly dependent on the reaction conditions and the nature of the nucleophile.[8][9] Reactivity is governed by the stability of the reaction intermediate (for Sₙ1) and steric accessibility (for Sₙ2).
-
Para-Isomer (4-): This isomer offers the most accessible reaction site with minimal steric hindrance. For an Sₙ1-type mechanism, the resonance-donating (+R) effect of the para-acetoxy group would help stabilize the intermediate benzylic carbocation. This combination of electronic stabilization and steric accessibility makes the para-isomer the most reactive.
-
Meta-Isomer (3-): Steric hindrance is moderate. The electronic influence of the meta-acetoxy group on the benzylic carbon is minimal, relying primarily on a weaker inductive effect. Its reactivity is therefore expected to be intermediate.
-
Ortho-Isomer (2-): The extreme steric congestion caused by the adjacent acetoxy group will severely hinder the backside attack required for an Sₙ2 reaction. It would also create significant strain in any potential Sₙ1 carbocation intermediate. This makes the ortho-isomer by far the least reactive at the dichloromethyl position.
Table 3: Predicted Reactivity Order in Nucleophilic Substitution at the -CHCl₂ Group
| Isomer | Predicted Reactivity Rank | Rationale |
| Para | 1 (Most Reactive) | Minimal steric hindrance and potential electronic stabilization of the reaction intermediate by the -OAc group. |
| Meta | 2 | Moderate steric hindrance and minimal electronic influence from the -OAc group. |
| Ortho | 3 (Least Reactive) | Severe steric hindrance from the adjacent -OAc group makes nucleophilic attack exceptionally difficult. |
Experimental Protocols for Reactivity Validation
To empirically validate the theoretical predictions, the following comparative experiments are proposed. These protocols are designed to be self-validating by directly comparing the isomers under identical conditions.
Protocol 1: Competitive Nitration for EAS Reactivity
Objective: To determine the relative reactivity and regioselectivity of the three isomers towards electrophilic aromatic substitution by reacting an equimolar mixture with a substoichiometric amount of a nitrating agent.
Materials:
-
2-(Dichloromethyl)phenyl acetate
-
3-(Dichloromethyl)phenyl acetate
-
4-(Dichloromethyl)phenyl acetate
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
GC-MS vials
Procedure:
-
Prepare a stock solution in DCM containing equimolar amounts (e.g., 1.0 mmol each) of the three isomers and a known amount of the internal standard.
-
In a round-bottom flask cooled in an ice bath (0 °C), add a portion of the stock solution.
-
Slowly add a pre-chilled mixture of concentrated H₂SO₄ and a substoichiometric amount of fuming HNO₃ (e.g., 0.5 equivalents relative to one isomer) dropwise with vigorous stirring.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring it over crushed ice.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure.
-
Analyze the resulting mixture by GC-MS.
Data Analysis:
-
Compare the consumption of the starting isomers relative to the internal standard to establish the reactivity order. The isomer with the lowest remaining concentration is the most reactive.
-
Identify the nitrated products for each isomer to determine the regioselectivity.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of 3-(Dichloromethyl)phenyl Acetate before and after reaction
This guide provides an in-depth spectroscopic comparison of 3-(Dichloromethyl)phenyl Acetate before and after its chemical transformation via hydrolysis. Designed for researchers, chemists, and drug development professionals, this document elucidates the key spectral changes that confirm the conversion of the dichloromethyl group to a functional aldehyde. We will explore the transformation through the lens of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), offering both the raw data and the mechanistic reasoning behind the observed spectral shifts.
Introduction: The Synthetic Utility of a Controlled Transformation
3-(Dichloromethyl)phenyl Acetate is a versatile synthetic intermediate. The dichloromethyl group serves as a masked aldehyde; its controlled hydrolysis provides a convenient route to introduce a formyl group onto the aromatic ring, yielding 3-Formylphenyl Acetate. This transformation is pivotal in the synthesis of more complex molecules, where direct introduction of an aldehyde might be incompatible with other reaction steps.
Monitoring this reaction's progress and confirming the final product's identity is critical. Spectroscopic methods offer a non-destructive, highly accurate means to achieve this. This guide details the characteristic spectral signatures of both the starting material and the product, providing a clear roadmap for reaction analysis.
Reaction Scheme: The hydrolysis of 3-(Dichloromethyl)phenyl Acetate to 3-Formylphenyl Acetate is typically achieved under aqueous acidic or basic conditions. The reaction proceeds by converting the geminal dihalide into a geminal diol, which is unstable and readily eliminates a molecule of water to form the aldehyde.
Caption: Hydrolysis of 3-(Dichloromethyl)phenyl Acetate.
Experimental Protocols
To ensure data integrity, standardized protocols for both the reaction and the subsequent spectroscopic analysis are paramount.
Synthesis of 3-Formylphenyl Acetate (Illustrative Protocol)
-
Dissolution: Dissolve 3-(Dichloromethyl)phenyl Acetate (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Hydrolysis: Add a catalyst, such as a catalytic amount of sulfuric acid or by using a base like sodium carbonate, and heat the mixture to reflux.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup: After completion, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by column chromatography on silica gel.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample (pre- and post-reaction) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Analysis is typically performed using an FTIR spectrometer.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Caption: Experimental and analytical workflow diagram.
Spectroscopic Data Comparison
The following sections detail the expected spectroscopic data for the starting material and the product. The key diagnostic changes are highlighted to provide a clear comparative framework.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence and disappearance of key functional groups, particularly the carbonyl groups in this reaction.
| Functional Group | 3-(Dichloromethyl)phenyl Acetate (cm⁻¹) | 3-Formylphenyl Acetate (cm⁻¹) | Rationale for Change |
| Ester C=O Stretch | ~1765 | ~1765 | The ester functional group remains unchanged, so this peak is expected in both spectra. |
| Aldehyde C=O Stretch | Absent | ~1700 | The appearance of this strong absorption band is a definitive indicator of the formation of the aldehyde. |
| Aldehyde C-H Stretch | Absent | ~2820 and ~2720 | The appearance of these two weak to medium bands (Fermi doublets) is characteristic of an aldehyde C-H bond. |
| C-Cl Stretch | ~800-600 | Absent | The disappearance of stretches associated with the C-Cl bonds confirms the conversion of the dichloromethyl group. |
Analysis: The most telling change in the IR spectrum is the emergence of a new, strong carbonyl peak around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches. The original ester carbonyl peak at ~1765 cm⁻¹ serves as a useful internal reference point.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons, making it arguably the most powerful tool for tracking this transformation.
| Proton Environment | 3-(Dichloromethyl)phenyl Acetate (δ, ppm) | 3-Formylphenyl Acetate (δ, ppm) | Rationale for Change |
| Aldehyde Proton (-CHO) | Absent | ~9.9 | The appearance of a singlet in this highly deshielded region is unambiguous proof of aldehyde formation. |
| Dichloromethyl Proton (-CHCl₂) | ~6.6 (singlet, 1H) | Absent | The complete disappearance of this singlet confirms the consumption of the starting material. |
| Aromatic Protons | ~7.2-7.6 (multiplet, 4H) | ~7.3-7.9 (multiplet, 4H) | The chemical shifts of the aromatic protons will adjust due to the change in the electronic nature of the substituent (from -CHCl₂ to -CHO). The aldehyde group is more electron-withdrawing, leading to a general downfield shift of the aromatic signals. |
| Acetate Methyl Protons (-OCOCH₃) | ~2.3 (singlet, 3H) | ~2.3 (singlet, 3H) | This signal is expected to have a minimal shift as the acetate group is relatively distant from the reaction center. |
Analysis: The key diagnostic signals in the ¹H NMR are the disappearance of the singlet at ~6.6 ppm and the appearance of the singlet at ~9.9 ppm. This one-to-one replacement in the spectrum provides compelling evidence of a successful reaction.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The changes in carbon chemical shifts are highly informative.
| Carbon Environment | 3-(Dichloromethyl)phenyl Acetate (δ, ppm) | 3-Formylphenyl Acetate (δ, ppm) | Rationale for Change |
| Aldehyde Carbonyl (-C HO) | Absent | ~191 | The appearance of a signal in this far downfield region is characteristic of an aldehyde carbonyl carbon. |
| Dichloromethyl Carbon (-C HCl₂) | ~70 | Absent | This signal, attached to two electronegative chlorine atoms, disappears upon hydrolysis. |
| Ester Carbonyl (-OC O-) | ~169 | ~169 | This signal should remain largely unchanged. |
| Aromatic Carbons | ~120-151 | ~122-152 | The aromatic carbon signals will experience slight shifts due to the change in the substituent's electronic effects. The carbon directly attached to the new aldehyde group (ipso-carbon) will show a significant shift. |
| Acetate Methyl Carbon (-OCOC H₃) | ~21 | ~21 | This signal is expected to remain consistent. |
Analysis: The most significant changes are the appearance of the aldehyde carbon signal around 191 ppm and the disappearance of the dichloromethyl carbon signal from around 70 ppm. This provides conclusive evidence of the functional group transformation at the carbon level.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight of the compound and its fragmentation pattern.
| Ion | 3-(Dichloromethyl)phenyl Acetate | 3-Formylphenyl Acetate | Rationale for Change |
| Molecular Formula | C₉H₈Cl₂O₂ | C₉H₈O₃ | The chemical formula changes, reflecting the substitution of two chlorine atoms and a hydrogen with an oxygen atom. |
| Molecular Weight | 219.07 g/mol | 164.16 g/mol | The molecular weight decreases significantly, providing a clear indication of the transformation. |
| Molecular Ion (M⁺) | m/z 218, 220, 222 | m/z 164 | The molecular ion peak will shift from a characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M⁺, M+2, M+4) to a single major peak at m/z 164. |
| Key Fragments | Loss of acetyl group (-43), loss of Cl (-35/37) | Loss of acetyl group (-43), loss of CHO (-29) | The fragmentation pattern will change, reflecting the new structure. A key fragment in the product would be the loss of the formyl group. |
Analysis: The change in the molecular ion peak is the most direct evidence from mass spectrometry. The disappearance of the distinctive isotopic pattern associated with two chlorine atoms and the appearance of a new molecular ion at m/z 164 confirms the identity of the product.
Conclusion
The transformation of 3-(Dichloromethyl)phenyl Acetate to 3-Formylphenyl Acetate is a synthetically important reaction that can be monitored with high fidelity using a suite of spectroscopic techniques. Each method provides a unique and complementary piece of evidence.
-
IR spectroscopy confirms the change in carbonyl functional groups.
-
¹H NMR shows the disappearance and appearance of key protons in diagnostic regions of the spectrum.
-
¹³C NMR tracks the transformation of the carbon skeleton itself.
-
Mass Spectrometry provides definitive proof of the change in molecular weight and elemental composition.
By employing these analytical methods in concert, researchers can confidently track the progress of the hydrolysis, confirm the identity of the product, and ensure the purity of the material for subsequent synthetic steps.
References
-
NIST (2021). 3-Hydroxybenzaldehyde in NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link][1][2]
-
SpectraBase. 3-Hydroxybenzaldehyde. John Wiley & Sons, Inc. Available at: [Link][3]
-
PubChem. Phenyl acetate. National Center for Biotechnology Information. Available at: [Link][4]
-
Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(1), 69-74. Available at: [Link][5]
-
Engberts, J. B. F. N., et al. (1987). Kinetics of hydrolysis of phenyl dichloroacetates in aqueous salt solutions. J. Chem. Soc., Faraday Trans. 1, 83, 865-871. Available at: [Link][6]
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- 5. jcsp.org.pk [jcsp.org.pk]
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Benchmarking the performance of 3-(Dichloromethyl)phenyl Acetate in established synthetic protocols
Executive Summary
3-(Dichloromethyl)phenyl Acetate (CAS: 4530-45-4) represents a high-stability surrogate for 3-formylphenyl acetate and 3-hydroxybenzaldehyde in complex organic synthesis. While traditional aldehyde precursors suffer from autoxidation and oligomerization during storage and scale-up, the gem-dichloro motif offers robust protection, unmasking the carbonyl functionality only under specific hydrolytic conditions.
This guide benchmarks the performance of 3-(Dichloromethyl)phenyl Acetate against its aldehyde counterparts, demonstrating its superior utility in shelf-stability , orthogonal deprotection strategies , and one-pot downstream functionalization .
Technical Profile & Mechanism
The compound features two distinct reactive centers: a phenolic acetate ester and a benzylic gem-dichloride . This dual-functionality allows for orthogonal activation, a critical advantage over mono-functional precursors.
Mechanistic Advantage: The "Masked" Carbonyl
Unlike free aldehydes, which are electrophilic sponges susceptible to nucleophilic attack and radical oxidation (to benzoic acids), the gem-dichlor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
